Product packaging for 5,7-Dimethyl-1-indanone(Cat. No.:CAS No. 6682-69-5)

5,7-Dimethyl-1-indanone

Cat. No.: B1362870
CAS No.: 6682-69-5
M. Wt: 160.21 g/mol
InChI Key: NXOHUHPRFMGJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,7-Dimethyl-1-indanone is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B1362870 5,7-Dimethyl-1-indanone CAS No. 6682-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-5-8(2)11-9(6-7)3-4-10(11)12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOHUHPRFMGJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334894
Record name 5,7-Dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6682-69-5
Record name 5,7-Dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dimethyl-1-indanone: Chemical Properties, Structure, and Synthetic Insights for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,7-Dimethyl-1-indanone, a substituted indanone derivative of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, structural features, synthesis, and potential applications as a versatile building block for novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of new chemical entities for the treatment of a range of diseases, including neurodegenerative disorders.

Introduction to the Indanone Scaffold: A Privileged Structure in Medicinal Chemistry

The 1-indanone core is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to serve as a versatile scaffold for the development of a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic framework, consisting of a benzene ring fused to a cyclopentanone ring, provides a well-defined three-dimensional arrangement for the presentation of various functional groups to biological targets.[2] This structural motif is found in numerous natural products and has been successfully incorporated into a variety of clinically approved drugs and investigational agents.

The therapeutic relevance of the indanone scaffold is perhaps best exemplified by donepezil, a leading therapeutic for Alzheimer's disease that features a substituted indanone moiety.[1] The success of donepezil has spurred significant interest in the indanone core, leading to the exploration of its derivatives as inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[1] Inhibition of these enzymes can modulate neurotransmitter levels in the brain, offering therapeutic benefits in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1]

This compound: Physicochemical Properties and Structural Elucidation

This compound (CAS No. 6682-69-5) is a solid, crystalline compound with the molecular formula C₁₁H₁₂O.[3][4] Its structural and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 5,7-Dimethyl-2,3-dihydro-1H-inden-1-one[3]
Synonyms 5,7-dimethylindan-1-one[4]
CAS Number 6682-69-5[3][4]
Molecular Formula C₁₁H₁₂O[3][4]
Molecular Weight 160.21 g/mol [3][4]
Appearance Solid-
Melting Point 76-79 °C[3]
Boiling Point 288 °C[3]
Density 1.085 g/cm³[3]
Flash Point 122 °C[3]
InChI Key NXOHUHPRFMGJSZ-UHFFFAOYSA-N[4]
Structural Confirmation: A Note on Spectral Data

While specific, publicly available, and fully interpreted spectral data for this compound is limited, we can infer its characteristic spectral features based on the known properties of the indanone scaffold and related dimethyl-substituted isomers. For the purpose of this guide, we will reference the available data for the closely related isomer, 5,6-Dimethyl-1-indanone, as a representative example to illustrate the expected spectral characteristics.

Note for Researchers: When synthesizing or working with this compound, it is imperative to perform full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the compound. The data presented here for the 5,6-isomer should be used as a guide for what to expect.

Representative Spectral Data (of 5,6-Dimethyl-1-indanone):

  • ¹³C NMR: The ¹³C NMR spectrum of a dimethyl-1-indanone would be expected to show signals for the carbonyl carbon (C=O) in the downfield region (typically ~205-210 ppm). Aromatic carbons would appear in the range of ~120-155 ppm, while the aliphatic carbons of the cyclopentanone ring would be found further upfield. The methyl carbons would exhibit signals at the most upfield region of the spectrum.

  • Mass Spectrometry (GC-MS of 5,6-Dimethyl-1-indanone): The electron ionization mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 160, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns for ketones may be observed, including alpha-cleavage adjacent to the carbonyl group.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹. Additional bands would be present for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations of the aromatic ring.

Chemical Structure of this compound ```dot graph { layout=neato; node [shape=plaintext]; A [label="C11H12O"]; B [label="O || C / \ C C | | C --- C / \ / C C \ / C | C"]; A -- B [style=invis]; }

Caption: Workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis from 3-(3,5-dimethylphenyl)propanoic acid

A reported synthesis of this compound from 3-(3,5-dimethylphenyl)propanoic acid utilizes trifluoromethanesulfonic acid as the catalyst, achieving a high yield.

[6]Materials:

  • 3-(3,5-dimethylphenyl)propanoic acid

  • Trifluoromethanesulfonic acid

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere, add 3-(3,5-dimethylphenyl)propanoic acid to a round-bottom flask equipped with a magnetic stirrer.

  • Solvent Addition: Add an appropriate volume of anhydrous solvent to dissolve the starting material.

  • Catalyst Addition: Cool the reaction mixture to 5 °C using an ice bath. Slowly add trifluoromethanesulfonic acid to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to 20 °C and stir for 2 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), quench the reaction by carefully pouring the mixture into ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

This protocol has been reported to yield this compound in up to 94% yield.

[6]### 4. Applications in Drug Development and Medicinal Chemistry

The 1-indanone scaffold is a cornerstone in the design of neuroprotective agents. W[1]hile specific applications of this compound are not as extensively documented as some other derivatives, its structural features make it a valuable starting point for the synthesis of analogues of known bioactive molecules and for the exploration of new chemical space.

Precursor to Donepezil Analogues and Other Neuroprotective Agents

Donepezil, a potent acetylcholinesterase inhibitor, features a dimethoxy-substituted indanone core. The synthesis of various donepezil analogues often involves the modification of the indanone starting material. 5[7][8],7-Dimethyl-1-indanone can serve as a readily accessible building block for the synthesis of novel donepezil analogues where the methoxy groups are replaced by methyl groups. This substitution can influence the lipophilicity, metabolic stability, and binding interactions of the final compound, potentially leading to improved pharmacokinetic or pharmacodynamic properties.

Development of Monoamine Oxidase (MAO) Inhibitors

Indanone derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO), particularly MAO-B. I[9]nhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain. The 1-indanone scaffold has been shown to be a promising lead for the design of reversible and competitive MAO inhibitors. T[9]he methyl groups on the aromatic ring of this compound can be further functionalized or can serve to modulate the electronic and steric properties of the molecule to optimize its interaction with the active site of the MAO enzymes.

G cluster_0 Potential Therapeutic Targets Indanone This compound AChE Acetylcholinesterase (AChE) Inhibitors Indanone->AChE Precursor for Donepezil Analogues MAO Monoamine Oxidase (MAO) Inhibitors Indanone->MAO Scaffold for MAO-B Inhibitors Other Other CNS Targets Indanone->Other Exploration of New Chemical Space

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling dust. Use in a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

This compound is a valuable and synthetically accessible building block for the development of novel therapeutic agents. Its structural similarity to the core of established drugs like donepezil, combined with the proven potential of the indanone scaffold to target key enzymes in the central nervous system, makes it a compound of significant interest for medicinal chemists and drug discovery scientists. Future research efforts could focus on the synthesis of libraries of derivatives based on the this compound core and their systematic evaluation against a panel of biological targets implicated in neurodegenerative and other diseases. The insights gained from such studies will undoubtedly contribute to the advancement of our therapeutic arsenal against these challenging medical conditions.

References

what is the CAS number for 5,7-Dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,7-Dimethyl-1-indanone (CAS 6682-69-5)

Introduction

This compound is a substituted aromatic ketone belonging to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules and natural products.[1][2] As a synthetic intermediate, this compound offers a versatile platform for building more complex molecular architectures. Its specific dimethyl substitution pattern on the aromatic ring influences its electronic properties and steric profile, making it a unique building block for researchers in drug development, materials science, and fine chemical synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, grounded in established chemical principles.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 6682-69-5[3][4][5]
Molecular Formula C₁₁H₁₂O[3][4][6]
Molecular Weight 160.21 g/mol [3][7]
Appearance Solid[6]
Melting Point 76-79°C[4]
Boiling Point 288°C[4]
Density 1.085 g/cm³[4]
Flash Point 122°C[4]
InChI Key NXOHUHPRFMGJSZ-UHFFFAOYSA-N[3][6]

Synthesis and Mechanism

The most common and efficient method for synthesizing 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[8][9] This powerful carbon-carbon bond-forming reaction allows for the direct construction of the fused ring system.

Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound typically starts from 3-(3,5-dimethylphenyl)propanoic acid. The key step is the acid-catalyzed cyclization and dehydration to form the five-membered ketone ring.

Synthesis_Workflow cluster_start Starting Material cluster_reagent Reagent & Conditions cluster_product Final Product start 3-(3,5-dimethylphenyl)propanoic acid reagent Trifluoromethanesulfonic Acid (TfOH) or Polyphosphoric Acid (PPA) Anhydrous Conditions, Heat start->reagent Intramolecular Friedel-Crafts Acylation product This compound (CAS: 6682-69-5) reagent->product

Caption: General workflow for the synthesis of this compound.

Mechanistic Rationale

The choice of a strong acid is critical for the success of this reaction.

  • Activation: A strong Brønsted acid like trifluoromethanesulfonic acid or a Lewis acid component in polyphosphoric acid (PPA) protonates the carbonyl oxygen of the carboxylic acid.

  • Acylium Ion Formation: Subsequent loss of water generates a highly electrophilic acylium ion intermediate.

  • Electrophilic Aromatic Substitution (EAS): The electron-rich dimethyl-substituted benzene ring acts as a nucleophile, attacking the acylium ion. The substitution occurs at the ortho position to one of the methyl groups, which is sterically accessible and activated.

  • Deprotonation/Rearomatization: A base (like the conjugate base of the acid catalyst) removes a proton from the aromatic ring, restoring its aromaticity and yielding the final this compound product.

The use of anhydrous conditions is paramount to prevent the hydrolysis of the acylium ion intermediate, which would otherwise revert it to the starting carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the intramolecular Friedel-Crafts acylation.

Materials and Equipment:

  • 3-(3,5-dimethylphenyl)propanoic acid

  • Trifluoromethanesulfonic acid

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(3,5-dimethylphenyl)propanoic acid in anhydrous dichloromethane.

  • Acid Addition: Cool the solution in an ice bath to 0-5°C. Slowly add trifluoromethanesulfonic acid dropwise with vigorous stirring over 20-30 minutes.[7] The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Add more dichloromethane if necessary. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine. The bicarbonate wash must be done carefully due to CO₂ evolution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel to yield pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to ensure it matches the reference data for this compound.

Applications in Research and Drug Development

While specific biological data for this compound is not widely published, the broader indanone class is a cornerstone of medicinal chemistry.[1][8] Derivatives have shown a vast range of biological activities, including anti-Alzheimer, anticancer, antiviral, and anti-inflammatory properties.[2][8]

The value of this compound lies in its potential as a scaffold for creating novel derivatives. The ketone functionality can be readily modified through reactions like reduction, reductive amination, or Wittig reactions. The aromatic ring can undergo further substitutions, and the α-carbon can be functionalized.

Indanone_Scaffold cluster_mods Potential Modification Sites cluster_reactions Example Derivatizations cluster_apps Therapeutic Areas Indanone_Core 1-Indanone Scaffold Ketone Ketone (Position 1) Indanone_Core->Ketone Alpha_Carbon α-Carbons (Positions 2) Indanone_Core->Alpha_Carbon Aromatic_Ring Aromatic Ring (Positions 4, 6) Indanone_Core->Aromatic_Ring Reduction Reduction (-> Alcohol) Ketone->Reduction Reductive_Amination Reductive Amination (-> Amine) Ketone->Reductive_Amination Alkylation Alkylation Alpha_Carbon->Alkylation Halogenation Halogenation/Coupling Aromatic_Ring->Halogenation AD Anti-Alzheimer (e.g., Donepezil) Reduction->AD Lead to Bioactive Molecules Anticancer Anticancer Agents Reduction->Anticancer Lead to Bioactive Molecules Antiviral Antiviral Compounds Reduction->Antiviral Lead to Bioactive Molecules Reductive_Amination->AD Lead to Bioactive Molecules Reductive_Amination->Anticancer Lead to Bioactive Molecules Reductive_Amination->Antiviral Lead to Bioactive Molecules Alkylation->AD Lead to Bioactive Molecules Alkylation->Anticancer Lead to Bioactive Molecules Alkylation->Antiviral Lead to Bioactive Molecules Halogenation->AD Lead to Bioactive Molecules Halogenation->Anticancer Lead to Bioactive Molecules Halogenation->Antiviral Lead to Bioactive Molecules

Caption: The 1-indanone scaffold as a versatile core for drug discovery.

One of the most prominent drugs featuring the indanone core is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][2] This highlights the potential of the indanone framework to generate high-value, biologically active compounds. The specific substitution pattern of this compound provides a unique starting point for exploring new chemical space within this important class of molecules.

Conclusion

This compound (CAS 6682-69-5) is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its preparation via intramolecular Friedel-Crafts acylation is a robust and well-understood process. The true value of this compound for researchers and drug development professionals lies in the versatility of the indanone scaffold, which has a proven track record in the generation of potent therapeutic agents. The strategic placement of the dimethyl groups offers a distinct substitution pattern for the synthesis of novel derivatives with potentially unique pharmacological profiles.

References

An In-depth Technical Guide to the NMR Analysis of 5,7-Dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive, in-depth analysis of the spectroscopic data of 5,7-Dimethyl-1-indanone, a substituted bicyclic ketone. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It establishes a logical framework for spectral prediction, acquisition, and interpretation, grounding its claims in the fundamental principles of NMR. We will detail step-by-step protocols for sample preparation and data acquisition, present a thorough analysis of predicted ¹H and ¹³C NMR spectra, and explain how two-dimensional (2D) correlation experiments provide unequivocal structural confirmation.

Introduction and Structural Overview

This compound (CAS No. 6682-69-5) is a derivative of 1-indanone, featuring a benzene ring fused to a cyclopentanone ring.[2][3] The key structural features influencing its NMR spectrum are:

  • An aromatic ring with two isolated protons.

  • Two methyl groups attached to the aromatic ring.

  • An aliphatic chain of two methylene groups.

  • A carbonyl group (ketone) adjacent to both the aromatic ring and the aliphatic chain.

Each of these features imparts a distinct electronic environment, leading to a predictable and interpretable NMR footprint. Understanding the interplay of inductive and anisotropic effects from these groups is crucial for accurate spectral assignment.[4][5]

Figure 1: Structure and numbering scheme for this compound.

Experimental Workflow: A Self-Validating Approach

A robust NMR analysis follows a structured workflow designed to build confidence in the final structural assignment. Each step validates the hypothesis of the previous one.

G prep Sample Preparation (Analyte + Deuterated Solvent) oneD 1D NMR Acquisition (¹H, ¹³C, DEPT-135) prep->oneD predict Initial Prediction & 1D Spectral Analysis oneD->predict twoD 2D NMR Acquisition (COSY, HSQC, HMBC) predict->twoD Hypothesis Generation assign Full Spectral Assignment (Correlation Analysis) predict->assign twoD->assign report Final Structure Confirmation & Data Reporting assign->report Hypothesis Validation

Caption: Workflow for unambiguous NMR-based structure elucidation.

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A meticulous preparation protocol is essential.[6]

  • Analyte Purity: Ensure the this compound sample is free from particulate matter and paramagnetic impurities, which can cause significant line broadening.[7]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice as it is a versatile solvent for many organic compounds and has a simple, single residual peak at ~7.26 ppm.[8]

  • Concentration: For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to create a homogeneous solution.[9]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean NMR tube, ensuring no solid particles are transferred.[10]

  • Referencing (Optional): While the residual solvent peak is often used for calibration, a small amount of an internal standard like tetramethylsilane (TMS) can be added for precise referencing to 0 ppm.[6]

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show five distinct signals. The analysis is based on established chemical shift ranges and the electronic effects of the substituents.[11]

  • Aromatic Protons (H4, H6): The aromatic region will contain two signals. Due to the electron-withdrawing nature of the carbonyl group, aromatic protons are generally deshielded, appearing in the 6.5-8.0 ppm range.[12][13] The two protons, H4 and H6, are not chemically equivalent. They will appear as singlets because they lack adjacent protons for spin-spin coupling.

  • Aliphatic Protons (H2, H3): The two methylene groups (-CH₂-) are adjacent to each other.

    • H2 Protons: These protons are alpha to the carbonyl group, which strongly deshields them. They are expected to resonate around 2.6-3.0 ppm.[14] They will be split by the adjacent H3 protons, appearing as a triplet.

    • H3 Protons: These protons are beta to the carbonyl group and adjacent to the aromatic ring. They will be less deshielded than the H2 protons and are expected around 3.0-3.3 ppm. They will be split by the H2 protons, also appearing as a triplet.

  • Methyl Protons (C5-CH₃, C7-CH₃): The two methyl groups are attached to the aromatic ring and are expected to resonate in a similar region, around 2.1-2.4 ppm.[15][16] Due to the overall asymmetry of the molecule, they may be resolved as two distinct singlets.

Predicted Signal Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
1H4~7.2 - 7.4Singlet (s)1H
2H6~7.0 - 7.2Singlet (s)1H
3H3~3.0 - 3.3Triplet (t)2H
4H2~2.6 - 3.0Triplet (t)2H
5C5-CH₃, C7-CH₃~2.1 - 2.4Singlet (s)6H (or two 3H singlets)

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, all 11 carbons are chemically distinct and should produce 11 signals. A DEPT-135 experiment would be instrumental in differentiating between CH, CH₂, and CH₃ groups.[17]

  • Carbonyl Carbon (C1): Ketone carbonyls are highly deshielded and are the most downfield signals in the spectrum, typically appearing between 190-220 ppm.[11] We predict the C1 signal to be around ~205 ppm .

  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These six carbons will resonate in the typical aromatic region of 120-155 ppm.

    • Quaternary Carbons (C3a, C5, C7, C7a): These carbons, lacking attached protons, will generally show weaker signals. C3a and C7a are part of the ring fusion. C5 and C7 are substituted with methyl groups.

    • Methine Carbons (C4, C6): These carbons bear protons and will show stronger signals.

  • Aliphatic Carbons (C2, C3):

    • C2: Alpha to the carbonyl, this carbon will be deshielded and appear around ~36 ppm .

    • C3: Beta to the carbonyl, this carbon will be slightly more shielded, appearing around ~26 ppm .

  • Methyl Carbons (C5-CH₃, C7-CH₃): These will be the most upfield signals, typically in the 15-25 ppm range.

Predicted Signal Carbon Assignment Chemical Shift (δ, ppm) Carbon Type (DEPT-135)
1C1~205Quaternary (No signal)
2-7C3a, C4, C5, C6, C7, C7a~120 - 155C-H (Positive), Quaternary (No signal)
8C2~36CH₂ (Negative)
9C3~26CH₂ (Negative)
10C7-CH₃~21CH₃ (Positive)
11C5-CH₃~19CH₃ (Positive)

Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation, 2D correlation experiments are required for definitive assignment, linking protons and carbons together to map the molecular structure.[18]

  • ¹H-¹H COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings, typically over two to three bonds.[19] A key cross-peak will be observed between the signals for the H2 and H3 protons, confirming their adjacency in the five-membered ring. No other correlations are expected.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling).[20] It will definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, for example, confirming the assignments of C2/H2, C3/H3, C4/H4, etc.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the carbon skeleton. It shows correlations between protons and carbons over two to three bonds.[21]

Caption: Key expected COSY and HMBC correlations for structural assignment.

Key HMBC correlations to expect:

  • The H2 protons will show correlations to the carbonyl carbon C1 and the quaternary carbon C3a .

  • The H3 protons will show correlations to C2 , C3a , and the aromatic carbon C4 .

  • The aromatic proton H4 will correlate to C3 , C5 , and C3a .

  • The protons of the C5-methyl group will show crucial correlations to C4 , C5 , and C6 , locking in the position of this substituent.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted NMR analysis. By combining predictive analysis based on fundamental principles with a suite of 1D and 2D NMR experiments, an unambiguous assignment of all proton and carbon signals can be achieved. This guide outlines the theoretical basis and practical protocols necessary for researchers to confidently characterize this molecule and its analogs, ensuring the highest degree of scientific integrity in their findings.

References

The Indanone Core: A Scaffolding for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Substituted 1-Indanones

Introduction: The Unassuming Power of a Five-Membered Ring

The 1-indanone scaffold, a seemingly simple bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry.[1] Its rigid framework provides a versatile template for the design of molecules that can interact with a wide range of biological targets with high specificity and affinity. This has led to the development of several blockbuster drugs and a plethora of promising clinical candidates for various therapeutic areas.[1] This technical guide delves into the rich history of substituted 1-indanones, from their initial discovery to the evolution of their synthesis and their profound impact on modern drug development, particularly in the realm of neurodegenerative diseases.[2][3]

A Historical Perspective: From Chemical Curiosities to Therapeutic Cornerstones

The journey of 1-indanones began in the early 20th century, with the first publications on their synthesis appearing in the 1920s.[4] Initially explored as chemical intermediates, their therapeutic potential was not fully realized until much later. A pivotal moment in the history of 1-indanones was the successful development and approval of Donepezil for the treatment of Alzheimer's disease.[2][3] This achievement sparked significant interest in the 1-indanone nucleus, leading to extensive research into its derivatives and their diverse pharmacological activities.[2] Today, 1-indanone derivatives are recognized for their potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[4]

The Art of Synthesis: Crafting the 1-Indanone Core

The versatility of the 1-indanone scaffold is matched by the variety of synthetic routes developed for its construction. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the aromatic ring and the five-membered cyclopentanone ring.

Classical Approach: Intramolecular Friedel-Crafts Acylation

One of the most fundamental and widely used methods for synthesizing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[4][5] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, or a strong protic acid.

The first synthesis of the unsubstituted 1-indanone was achieved in 1927 via the reaction of phenylpropionic acid chloride with aluminum chloride in benzene, yielding the product in 90% yield.[4] Over the years, this method has been refined using various catalysts like ZnBr₂, Nafion®-H, and polyphosphoric acid to improve yields and accommodate a wider range of substrates.[4][6]

Experimental Protocol: Synthesis of Unsubstituted 1-Indanone via Friedel-Crafts Acylation

  • Starting Material: 3-Phenylpropionic acid.

  • Activation: Convert 3-phenylpropionic acid to its acid chloride by reacting with thionyl chloride (SOCl₂). This is a crucial step to increase the electrophilicity of the acyl group.

  • Cyclization: In a flask equipped with a reflux condenser and a stirring mechanism, dissolve the 3-phenylpropionyl chloride in a suitable inert solvent such as benzene or dichloromethane.

  • Catalyst Addition: Slowly add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to the solution while maintaining a low temperature to control the exothermic reaction.

  • Reaction: The reaction mixture is then heated to reflux to promote the intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered ring.

  • Work-up: After the reaction is complete, the mixture is carefully quenched with ice-water to decompose the aluminum chloride complex. The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the crude 1-indanone.

  • Purification: The crude product can be further purified by distillation or recrystallization to obtain pure 1-indanone.

Friedel_Crafts_Acylation cluster_0 Friedel-Crafts Acylation of 3-Phenylpropionic Acid Start 3-Phenylpropionic Acid Step1 SOCl₂ Start->Step1 Intermediate 3-Phenylpropionyl Chloride Step1->Intermediate Step2 AlCl₃ (Lewis Acid) Intermediate->Step2 Product 1-Indanone Step2->Product

Caption: General workflow for the synthesis of 1-indanone via Friedel-Crafts acylation.

Modern Synthetic Methodologies

While the Friedel-Crafts acylation remains a cornerstone, modern organic synthesis has introduced a variety of innovative methods for constructing the 1-indanone skeleton, often with improved efficiency, regioselectivity, and milder reaction conditions. These include:

  • Palladium-Catalyzed Carbonylative Cyclization: This method involves the cyclization of unsaturated aryl iodides and dienyl triflates, offering good to excellent yields.[7]

  • Nazarov Cyclization: This electrocyclic reaction of divinyl ketones provides a powerful route to functionalized 1-indanones.[4]

  • Ruthenium-Catalyzed Tandem Coupling and Cyclization: This approach allows for the synthesis of structurally diverse 1-indanone derivatives from aromatic acids and α,β-unsaturated ketones.[8]

  • Non-Conventional Energy Sources: Techniques like microwave irradiation and high-intensity ultrasound have been successfully employed to accelerate the synthesis of 1-indanones, often leading to higher yields and shorter reaction times, aligning with the principles of green chemistry.[5]

Substituted 1-Indanones in Neurodegenerative Diseases: A Tale of Two Drugs

The true impact of substituted 1-indanones on human health is perhaps best exemplified by their successful application in the treatment of debilitating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2]

Donepezil: A Beacon of Hope for Alzheimer's Patients

Donepezil, marketed under the brand name Aricept®, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][3] It functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.

The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde.[9] Various synthetic routes have been developed to optimize the yield and industrial viability of this process.[9][10]

Donepezil_Synthesis cluster_1 Key Step in Donepezil Synthesis Indanone 5,6-Dimethoxy-1-indanone Condensation Aldol Condensation Indanone->Condensation Aldehyde 1-Benzyl-4-piperidinecarboxaldehyde Aldehyde->Condensation Intermediate Unsaturated Precursor Condensation->Intermediate Reduction Hydrogenation (e.g., H₂/Pd-C) Intermediate->Reduction Donepezil Donepezil Reduction->Donepezil

Caption: Simplified synthetic scheme for Donepezil.

Rasagiline: Targeting Parkinson's Disease with Precision

Rasagiline (Azilect®) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[11][12][13] MAO-B is a key enzyme in the degradation of dopamine in the brain.[13] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficiency, causing the characteristic motor symptoms.[13] By inhibiting MAO-B, Rasagiline increases the synaptic levels of dopamine, thereby alleviating these symptoms.[11][12]

The synthesis of Rasagiline often starts from 1-indanone, which is converted to (R)-1-aminoindan, a key intermediate.[3][14]

Rasagiline_MOA cluster_2 Mechanism of Action of Rasagiline Rasagiline Rasagiline MAOB Monoamine Oxidase B (MAO-B) Rasagiline->MAOB Inhibits Dopamine_Breakdown Dopamine Breakdown MAOB->Dopamine_Breakdown Increased_Dopamine Increased Dopamine Levels Dopamine Dopamine Dopamine->MAOB Metabolized by Therapeutic_Effect Alleviation of Parkinson's Symptoms Increased_Dopamine->Therapeutic_Effect

Caption: Rasagiline's mechanism of action in Parkinson's disease.

Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy

The biological activity of substituted 1-indanones is highly dependent on the nature and position of the substituents on the indanone core. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds for their respective targets.

Compound ClassKey SubstituentsBiological ActivityTarget
Donepezil Analogs 5,6-Dimethoxy on the indanone ring; N-benzylpiperidine moiety.[15][16]Acetylcholinesterase (AChE) InhibitionAlzheimer's Disease
Rasagiline Analogs (R)-configuration at the 1-position of the aminoindan; propargyl group on the nitrogen.[11][14]Monoamine Oxidase B (MAO-B) InhibitionParkinson's Disease
Anti-inflammatory Agents 2-Benzylidene substitution; hydroxyl group at the C-6 position.[17]Inhibition of IL-6 and TNF-αAcute Lung Injury
Anticancer Agents Arylidene substitution at the 2-position.[18]Tubulin depolymerization; Akt inhibitionCancer

The Future of 1-Indanones: Beyond Neurodegeneration

While the success of 1-indanones in neurodegenerative diseases is undeniable, the therapeutic potential of this scaffold extends far beyond this area. Ongoing research is exploring the application of 1-indanone derivatives in:

  • Oncology: As inhibitors of key signaling pathways involved in cancer cell proliferation and survival.[18]

  • Infectious Diseases: As novel antiviral and antibacterial agents.[4]

  • Inflammatory Disorders: As potent anti-inflammatory molecules.[17]

The continued exploration of the chemical space around the 1-indanone core, coupled with advancements in synthetic methodologies and a deeper understanding of disease biology, promises to unlock new therapeutic opportunities for this remarkable scaffold.

Conclusion: A Privileged Scaffold with a Bright Future

The history of substituted 1-indanones is a testament to the power of medicinal chemistry to transform simple chemical structures into life-changing medicines. From its humble beginnings as a synthetic intermediate, the 1-indanone core has evolved into a privileged scaffold that has yielded crucial therapies for some of the most challenging diseases of our time. The journey of discovery is far from over, and the future of 1-indanones in drug development appears as bright and promising as ever.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential of Dimethyl-Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indanone Scaffold - A Privileged Structure in Medicinal Chemistry

The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, represents a "privileged scaffold" in the field of medicinal chemistry.[1][2] Its inherent structural rigidity and amenability to diverse chemical modifications have made it a fertile ground for the discovery of novel therapeutic agents.[1][2] Among the various derivatives, dimethyl-substituted indanones have garnered significant attention for their potent and varied biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of these compounds, delving into their mechanisms of action, and presenting the experimental workflows for their evaluation. The successful development of the indanone-derived drug Donepezil for Alzheimer's disease has spurred further scientific interest in this versatile molecular framework.[3]

Neurodegenerative Disorders: A Primary Frontier for Dimethyl-Indanone Therapeutics

A significant body of research has focused on the neuroprotective effects of dimethyl-substituted indanones, particularly in the context of Alzheimer's and Parkinson's diseases.[1][3] The primary mechanisms of action revolve around the inhibition of key enzymes implicated in the pathophysiology of these conditions.[1][3]

Dual Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)

A compelling strategy in the development of neuroprotective agents is the dual inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1][4] AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a cornerstone of Alzheimer's disease therapy.[2][3] MAO-B, on the other hand, is involved in the degradation of dopamine, and its inhibition can be beneficial in Parkinson's disease.[3] Certain dimethyl-substituted indanone derivatives have demonstrated potent inhibitory activity against both enzymes.[4]

The following diagram illustrates the central role of AChE and MAO-B in neurodegeneration and their inhibition by dimethyl-substituted indanones.

Neuroprotection_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh Acetylcholine Acetyl-CoA->ACh Choline Choline Choline->ACh ACh_synapse ACh ACh->ACh_synapse Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Dopamine_synapse Dopamine Dopamine->Dopamine_synapse ACh_Receptor Acetylcholine Receptor ACh_synapse->ACh_Receptor AChE Acetylcholinesterase ACh_synapse->AChE Degradation Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor MAO-B Monoamine Oxidase B Dopamine_synapse->MAO-B Degradation Signal_Transduction_ACh Signal Transduction ACh_Receptor->Signal_Transduction_ACh Signal_Transduction_DA Signal Transduction Dopamine_Receptor->Signal_Transduction_DA Indanone Dimethyl-Substituted Indanone Indanone->AChE Inhibition Indanone->MAO-B Inhibition

Caption: Inhibition of AChE and MAO-B by dimethyl-substituted indanones.

Modulation of Amyloid-β Aggregation

Another critical target in Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques.[5] Several indanone derivatives have been shown to not only inhibit the self-assembly of Aβ but also to promote the disassembly of pre-formed Aβ fibrils.[5] This dual action makes them particularly promising candidates for disease-modifying therapies.

Oncology: A Multifaceted Approach to Cancer Therapy

Dimethyl-substituted indanones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms of action.[1][6]

Inhibition of Cyclooxygenase-2 (COX-2) and Tubulin Polymerization

A key mechanism underlying the anticancer activity of these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and involved in inflammation and cell proliferation.[1] Additionally, certain derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

The table below summarizes the COX-2 inhibitory activity and cytotoxicity of a representative dimethyl-substituted indanone derivative.

CompoundSubstitution PatternTarget/Cell LineIC50 (µM)Reference
9f3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazolineCOX-20.03 ± 0.01[1]
MCF-7 (Breast Cancer)0.03 ± 0.01[1]
HDAC6 Inhibition

Histone deacetylase 6 (HDAC6) is another attractive target in cancer therapy. Some bivalent indanone-based compounds have shown potent and selective inhibitory activity against HDAC6, coupled with antiproliferative effects.[6]

Anti-inflammatory and Antimicrobial Potential

Beyond neuroprotection and oncology, dimethyl-substituted indanones have demonstrated significant anti-inflammatory and antimicrobial properties.[1][8] Their anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines.[1] Furthermore, various derivatives have been evaluated for their efficacy against a range of microbial and fungal strains.[1][9]

The following diagram outlines a generalized experimental workflow for the screening and evaluation of dimethyl-substituted indanones.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies cluster_invivo In vivo Evaluation Synthesis Synthesis of Dimethyl- Substituted Indanones Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Target_Assays In vitro Target-Based Assays (e.g., AChE, COX-2 inhibition) Characterization->Target_Assays Cell_Assays Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) Characterization->Cell_Assays Dose_Response Dose-Response Studies (IC50/EC50 determination) Target_Assays->Dose_Response Cell_Assays->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Dose_Response->Mechanism_of_Action ADME In vitro ADME/Tox Profiling Mechanism_of_Action->ADME Animal_Models Efficacy in Animal Models (e.g., Alzheimer's, Cancer models) ADME->Animal_Models PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Animal_Models->PK_PD

Caption: Generalized workflow for indanone drug discovery.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are paramount. The following provides a step-by-step methodology for a key assay in the evaluation of dimethyl-substituted indanones.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against COX-2.

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dimethyl-substituted indanones)

  • Reaction buffer (e.g., Tris-HCl)

  • Stannous chloride solution (to stop the reaction)

  • PGE2 ELISA kit

Procedure:

  • Prepare a reaction mixture containing the COX-2 enzyme in the reaction buffer.

  • Add various concentrations of the test compound to the reaction mixture.

  • Pre-incubate the mixture for 15 minutes at 25°C.[1]

  • Initiate the reaction by adding the substrate, arachidonic acid.[1]

  • Incubate the reaction for 5 minutes at 37°C.[1]

  • Stop the reaction by adding a saturated stannous chloride solution.[1]

  • Quantify the amount of PGE2 produced using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[1]

Conclusion: A Promising Scaffold with Diverse Therapeutic Potential

Dimethyl-substituted indanones represent a highly versatile and promising class of compounds with a broad spectrum of biological activities.[1][8] Their ability to interact with a multitude of therapeutic targets, including those central to neurodegenerative diseases, cancer, and inflammation, underscores their significant potential in drug discovery and development. The continued exploration of this privileged scaffold, guided by robust experimental methodologies and a deep understanding of their mechanisms of action, holds the key to unlocking novel and effective treatments for a range of debilitating diseases.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 5,7-Dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. 5,7-Dimethyl-1-indanone, a substituted indanone derivative, represents a class of compounds with significant potential as building blocks in the synthesis of complex molecular architectures and active pharmaceutical ingredients. As with any investigational chemical, a thorough understanding of its safety profile and proper handling procedures is not merely a regulatory formality but a cornerstone of responsible science and the well-being of laboratory personnel.

This guide provides an in-depth technical overview of the safety and handling precautions for this compound. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this particular compound, this document synthesizes information from the safety profiles of structurally related indanone derivatives to provide a robust framework for its safe utilization. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed decisions in their daily operations.

Hazard Identification and Classification: An Analog-Based Assessment

Due to the lack of a dedicated Safety Data Sheet for this compound (CAS No. 6682-69-5), a hazard assessment has been constructed by analogy to structurally similar compounds, most notably 5,6-Dimethyl-1-indanone. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this analog provide the most relevant starting point for understanding the potential hazards of this compound.

Based on this analog data, this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

It is imperative to handle this compound with the assumption that it carries these risks until specific toxicological data for this compound becomes available.

Physical and Chemical Properties

A foundational aspect of safe handling is an awareness of the substance's physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₂O[3][4][5]
Molecular Weight 160.21 g/mol [2][3][4]
Appearance Solid[5]
Melting Point 76-79°C[3]
Boiling Point 288°C[3]
Flash Point 122°C[3]
Density 1.085 g/cm³[3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of this compound, particularly those that could generate dust or aerosols, must be conducted in a well-ventilated area.[1][6] A certified chemical fume hood is the preferred engineering control. The rationale for this is to capture any airborne particles at the source, preventing inhalation and contamination of the general laboratory space.

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of where the compound is handled.[7] Their availability is critical for immediate decontamination in the event of accidental large-scale skin or eye contact.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles that conform to EU standard EN 166 or NIOSH (US) standards are mandatory.[6][8][9] In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10] This is to prevent eye irritation or serious eye damage from direct contact.

  • Skin Protection:

    • Gloves: Chemically resistant gloves must be worn when handling this compound.[9][11] Given the lack of specific permeation data for this compound, nitrile or neoprene gloves are a reasonable starting point. However, it is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.[9] Proper glove removal technique (without touching the outer surface) is essential to avoid skin contact.[9]

    • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: For routine handling within a certified chemical fume hood, respiratory protection is generally not required.[9] However, if engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup of a large quantity, a NIOSH-approved respirator may be necessary.[10] The specific type of respirator should be chosen based on the potential airborne concentration and in accordance with a formal respiratory protection program.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

A systematic approach to the lifecycle of this compound in the laboratory is critical for maintaining a safe working environment.

Handling
  • Avoid the formation of dust and aerosols.[6][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

  • Ensure containers are kept tightly closed when not in use.[1][9]

Storage
  • Store in a cool, dry, and well-ventilated area.[6][9]

  • Keep containers tightly closed to prevent contamination and potential release.[1][9]

  • Store away from incompatible materials such as strong oxidizing agents.[12]

Disposal
  • Dispose of waste in accordance with all applicable local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste and disposed of through a licensed disposal company.[9]

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidental exposures and spills can occur. A well-defined emergency plan is therefore essential.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][8][9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[6][8][9] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9][14]

  • Specific Hazards: During a fire, irritating and toxic gases, including carbon oxides, may be generated through thermal decomposition.[9][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

The response to a spill should be dictated by its size and the potential for exposure.

  • Minor Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE as described in Section 2.2.

    • Avoid generating dust.[1]

    • Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[1][9]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the contaminated area.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Disposal cluster_emergency Emergency Procedures Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Prep Prepare for Experiment Store->Prep DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->DonPPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Weighing Weigh Solid FumeHood->Weighing Dissolving Dissolve/React FumeHood->Dissolving Decontaminate Decontaminate Glassware and Surfaces Dissolving->Decontaminate Waste Collect Waste in Labeled Container Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Dispose Dispose of Waste via Licensed Contractor Waste->Dispose WashHands Wash Hands Thoroughly DoffPPE->WashHands Spill Spill Occurs MinorSpill Minor Spill Cleanup Spill->MinorSpill Small & Contained MajorSpill Major Spill: Evacuate & Call Emergency Response Spill->MajorSpill Large or Uncontrolled Exposure Exposure Occurs FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling of this compound.

Conclusion: A Commitment to a Culture of Safety

While this compound holds promise as a synthetic intermediate, its safe handling is paramount. This guide, built upon the foundation of data from analogous compounds, provides a comprehensive framework for its use in a research setting. It is the responsibility of every researcher, scientist, and drug development professional to internalize these principles and to foster a culture of safety that extends beyond mere compliance. By approaching this and every novel compound with diligence and respect for its potential hazards, we can continue to push the boundaries of science responsibly.

References

Understanding the Reactivity of the Carbonyl Group in 1-Indanones: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] Its synthetic utility is largely dictated by the reactivity of its defining feature: the carbonyl group at the C-1 position. This guide provides an in-depth analysis of the factors governing the reactivity of this carbonyl group, offering a blend of fundamental principles and field-proven experimental insights. We will explore the unique electronic and steric environment of the 1-indanone system, detail key reaction classes including nucleophilic additions and enolate-mediated transformations, and provide validated protocols for researchers in drug discovery and process development.

Introduction: The Privileged 1-Indanone Core

1-Indanone, a bicyclic ketone consisting of a benzene ring fused to a cyclopentanone ring, is a cornerstone in modern organic synthesis. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and neuroprotective properties, making them highly valuable in medicinal chemistry.[4][5] The reactivity of the 1-indanone system is dominated by the interplay between the aromatic ring and the five-membered carbocycle, which imparts distinct characteristics to the C-1 carbonyl group compared to simple aliphatic or aromatic ketones. Understanding these nuances is critical for designing efficient synthetic routes and novel molecular entities.

Chapter 1: Fundamental Principles of Carbonyl Reactivity in 1-Indanones

The reactivity of any carbonyl group is primarily governed by the electrophilicity of the carbonyl carbon.[6][7] In 1-indanones, this electrophilicity is modulated by a unique combination of electronic and steric effects imposed by its rigid, fused-ring structure.

Electronic Effects: A Conjugated System

The carbonyl group in 1-indanone is directly conjugated with the aromatic π-system. This conjugation allows for delocalization of electron density, which can be represented by resonance structures. While this delocalization can slightly reduce the partial positive charge on the carbonyl carbon compared to a non-conjugated ketone, the overall effect is complex.[8] The fusion to the five-membered ring introduces strain and constrains the geometry, influencing the orbital overlap and the overall electronic landscape. The electrophilicity of the carbonyl carbon is sufficient to make it highly susceptible to attack by a wide range of nucleophiles.[9]

Steric Considerations: A Constrained Environment

The planar, rigid structure of the indanone core creates a distinct steric environment. The five-membered ring holds the α-methylene (C-2) and the aromatic ortho-position (C-7a) in a fixed spatial relationship to the carbonyl group. This conformation hinders the approach of nucleophiles from certain trajectories, often leading to predictable and high levels of stereoselectivity in addition reactions.[10][11] This inherent facial bias is a powerful tool that can be exploited in asymmetric synthesis.

Spectroscopic Characterization

The electronic environment of the 1-indanone carbonyl is readily probed using standard spectroscopic techniques. These methods serve as invaluable tools for reaction monitoring and structural confirmation.

Technique Key Feature Typical Value / Observation Significance
Infrared (IR) Spectroscopy C=O Stretching Frequency (νC=O)~1710-1725 cm⁻¹The position reflects the conjugated nature of the ketone. Substitution on the aromatic ring can cause slight shifts.[12]
¹³C NMR Spectroscopy Carbonyl Carbon (C=O) Chemical Shift~205-208 ppmThe downfield shift is characteristic of a ketone. It is sensitive to electronic effects from substituents.[13]
¹H NMR Spectroscopy α-Methylene Protons (-CH₂-)~2.6-2.7 ppm (triplet)Protons adjacent to the carbonyl are deshielded. Coupling patterns provide structural information.[14]
UV-Vis Spectroscopy π → π* and n → π* Transitionsλmax ~245 nm, ~290 nmThese absorptions are characteristic of the conjugated enone system.[14]

Chapter 2: Key Reaction Classes of the 1-Indanone Carbonyl

The rich chemistry of 1-indanones can be broadly categorized into two main pathways: direct attack at the electrophilic carbonyl carbon and reactions proceeding via an enolate intermediate at the α-carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of the carbonyl group, where a nucleophile attacks the carbonyl carbon, breaking the C=O π-bond to form a tetrahedral intermediate.[9][15][16]

The reduction of the carbonyl group to a hydroxyl group is a common and vital transformation. Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. However, the true power of this reaction lies in asymmetric synthesis. Asymmetric transfer hydrogenation (ATH) using chiral ruthenium or rhodium catalysts provides a highly efficient route to enantiomerically enriched 1-indanols, which are valuable chiral building blocks.[17]

The diagram below illustrates a typical workflow for this critical transformation.

G cluster_reaction Reaction Execution cluster_workup Workup & Purification Indanone 1-Indanone Substrate Mix Combine reactants under N2 Indanone->Mix Catalyst Chiral Ru/Rh Catalyst (e.g., Noyori-type) Catalyst->Mix H_Source Hydrogen Source (HCOOH / Et3N) H_Source->Mix Solvent Anhydrous Solvent (e.g., DCM, Toluene) Solvent->Mix Stir Stir at controlled temp. (e.g., 25-40 °C) Mix->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Quench Quench Reaction (e.g., with H2O) Monitor->Quench Upon completion Extract Extract with Organic Solvent Quench->Extract Purify Purify via Chromatography Extract->Purify Product Enantioenriched 1-Indanol Purify->Product

Caption: Workflow for Asymmetric Transfer Hydrogenation of 1-Indanone.

Protocol: Asymmetric Transfer Hydrogenation of 3-Aryl-1-Indanone [17]

  • Inert Atmosphere: To an oven-dried flask under an argon or nitrogen atmosphere, add the 3-aryl-1-indanone substrate (1.0 eq).

  • Catalyst Preparation: In a separate vessel, prepare the catalyst solution by dissolving the chiral Ru(II) catalyst (e.g., (S,S)-Ts-DPEN RuCl(p-cymene), 0.5-1.0 mol%) in a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N).

  • Reaction Initiation: Add the freshly prepared catalyst solution to the flask containing the substrate.

  • Reaction Conditions: Stir the mixture vigorously at room temperature (25-30 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched cis-3-aryl-1-indanol.

Reactions via Enolate Intermediates

The protons on the C-2 carbon, being alpha to the carbonyl, are acidic (pKa ≈ 19-20) and can be removed by a suitable base to form a nucleophilic enolate.[18][19] This opens up a vast array of C-C bond-forming reactions.

For 2-substituted 1-indanones, the choice of base, solvent, and temperature allows for the regioselective formation of either the kinetic or thermodynamic enolate, a cornerstone of modern synthetic strategy.[20]

  • Kinetic Enolate: Formed by removing the sterically most accessible, least-hindered proton. This is achieved using a strong, bulky, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) at low temperatures (e.g., -78 °C) under irreversible conditions.[20]

  • Thermodynamic Enolate: The more stable, more substituted enolate is formed under equilibrating conditions, typically using a weaker base (e.g., NaH, alkoxides) at higher temperatures.[20]

G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Indanone 2-Methyl-1-indanone Kinetic_Cond LDA, THF -78°C Indanone->Kinetic_Cond Thermo_Cond NaH, THF Reflux Indanone->Thermo_Cond Kinetic_Enolate Kinetic Enolate (Less Substituted) Kinetic_Cond->Kinetic_Enolate  Fast, Irreversible  Deprotonation Thermo_Enolate Thermodynamic Enolate (More Substituted) Thermo_Cond->Thermo_Enolate  Slow, Reversible  Equilibration

References

Methodological & Application

Application Note & Protocol: Synthesis of 5,7-Dimethyl-1-indanone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5,7-Dimethyl-1-indanone, a valuable building block in medicinal chemistry, from 3-(3,5-dimethylphenyl)propanoic acid. The protocol details a robust and efficient method centered on intramolecular Friedel-Crafts acylation. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that ensure a high-yield, high-purity outcome. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for constructing the 1-indanone scaffold.

Introduction and Scientific Rationale

The 1-indanone core is a privileged structural motif, frequently appearing in biologically active molecules and natural products.[1] Its rigid, bicyclic framework serves as an excellent scaffold for developing therapeutic agents, including treatments for neurodegenerative conditions like Alzheimer's disease.[1][2] this compound, in particular, is a key intermediate for synthesizing more complex molecular architectures.

The most direct and widely employed method for constructing the 1-indanone ring system is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid.[1][3] This classic electrophilic aromatic substitution reaction offers a reliable pathway to cyclize the propanoic acid side chain onto the aromatic ring. The choice of 3-(3,5-dimethylphenyl)propanoic acid as the precursor is strategic; the two methyl groups on the aromatic ring are electron-donating, which activates the ring and facilitates the electrophilic attack, leading to a regioselective cyclization.

This protocol will utilize trifluoromethanesulfonic acid (TfOH) as the catalyst, a strong Brønsted acid known to efficiently promote this type of cyclization under relatively mild conditions, often resulting in high yields.[4]

Reaction Mechanism: The Friedel-Crafts Acylation Pathway

The intramolecular Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Generation of the Acylium Ion: The strong acid catalyst (TfOH) protonates the carbonyl oxygen of the carboxylic acid. Subsequent loss of a water molecule generates a highly electrophilic and resonance-stabilized acylium ion intermediate.[1]

  • Intramolecular Electrophilic Attack: The electron-rich 3,5-dimethylphenyl ring acts as a nucleophile, attacking the tethered acylium ion. The electron-donating nature of the two methyl groups directs the cyclization to the ortho position (C6), which is sterically accessible and electronically favored.

  • Re-aromatization: A proton is lost from the sp3-hybridized carbon where the electrophile attached, restoring the aromaticity of the benzene ring and yielding the final this compound product.[1]

Experimental Guide: Protocol and Procedures

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )Notes
3-(3,5-dimethylphenyl)propanoic acid5779-95-3C₁₁H₁₄O₂178.23Starting Material
Trifluoromethanesulfonic acid (TfOH)1493-13-6CF₃SO₃H150.08Catalyst, handle with extreme care
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Reaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution for workup
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous solution for workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent
Ethyl Acetate141-78-6C₄H₈O₂88.11Eluent for chromatography
Hexane110-54-3C₆H₁₄86.18Eluent for chromatography
Silica Gel7631-86-9SiO₂60.08Stationary phase for chromatography
Equipment
  • Round-bottom flask (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, Erlenmeyer flasks)

Detailed Synthesis Protocol

CAUTION: Trifluoromethanesulfonic acid is extremely corrosive and hygroscopic. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reaction Setup: Place 3-(3,5-dimethylphenyl)propanoic acid (e.g., 2.0 g, 11.2 mmol) into a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add trifluoromethanesulfonic acid (e.g., 3.0 mL, 33.6 mmol, 3.0 equiv) dropwise over 10-15 minutes. Maintaining a low temperature is crucial to control the reaction exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). Stir for 2 hours.[4]

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a 20% ethyl acetate in hexane mixture. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring. This step quenches the reaction and neutralizes the excess strong acid.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid.

    • Water (50 mL).

    • Brine (50 mL) to facilitate the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% and gradually increasing to 15% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to obtain this compound as a solid. A reported melting point is 76-79°C.[5]

Quantitative Data Summary

ParameterValue
Starting Material
3-(3,5-dimethylphenyl)propanoic acid2.0 g (11.2 mmol)
Catalyst
Trifluoromethanesulfonic acid3.0 mL (33.6 mmol)
Product
This compound (MW: 160.21 g/mol )
Theoretical Yield1.80 g
Reported Experimental Yield~94%[4]
Reaction Conditions
Temperature5 °C to 20 °C[4]
Time2 hours[4]

Visualized Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis start Start: 3-(3,5-dimethylphenyl)propanoic acid dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_catalyst Add Trifluoromethanesulfonic Acid cool->add_catalyst react Stir at RT for 2h add_catalyst->react quench Quench on Crushed Ice react->quench extract Extract with DCM quench->extract wash Wash (NaHCO₃, H₂O, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry crude Crude Product dry->crude chrom Silica Gel Column Chromatography crude->chrom pure Pure this compound chrom->pure char Characterization (NMR, MS, MP) pure->char

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols: Leveraging 5,7-Dimethyl-1-Indanone as a Precursor in the Synthesis of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Neuropharmacology

The 1-indanone core is a quintessential "privileged scaffold" in medicinal chemistry, a structural framework that demonstrates a remarkable ability to bind to a diverse range of biological targets. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for designing potent and selective therapeutic agents. This is particularly evident in the field of neuropharmacology, where indanone derivatives form the backbone of blockbuster drugs such as Donepezil for Alzheimer's disease and Rasagiline for Parkinson's disease.[1][2]

This guide focuses on a specific, strategically substituted precursor: 5,7-Dimethyl-1-indanone . We will explore the rationale behind the dimethyl substitution pattern and provide detailed, field-proven protocols for its use in synthesizing multi-target-directed ligands (MTDLs) aimed at combating the complex pathologies of neurodegenerative disorders.

Scientific Rationale: The Significance of the 5,7-Dimethyl Moiety

The choice of this compound as a starting material is a deliberate design element rooted in established principles of medicinal chemistry. The methyl groups at the C5 and C7 positions are not mere decorations; they impart critical physicochemical properties that can enhance the drug-like characteristics of the final compounds.

  • Modulation of Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity (fat-solubility). This is a critical parameter for central nervous system (CNS) drugs, as it can favorably influence their ability to cross the blood-brain barrier (BBB) and reach their intended targets within the brain.[3]

  • Blocking Metabolic Soft Spots: The aromatic ring of the indanone scaffold can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing metabolically robust methyl groups at the 5 and 7 positions can sterically hinder or block these "soft spots," potentially slowing down the rate of drug metabolism, increasing its half-life, and improving its overall pharmacokinetic profile.

  • Fine-Tuning Target Engagement: The methyl groups can establish specific van der Waals or hydrophobic interactions within the binding pockets of target enzymes, such as acetylcholinesterase (AChE).[4][5] This can lead to enhanced binding affinity and potency. Molecular docking studies often reveal that these groups can occupy specific sub-pockets, contributing to the overall efficacy of the inhibitor.[5][6]

Core Therapeutic Application: Multi-Target-Directed Ligands for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial disorder, characterized by a complex web of pathological events including cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress.[7][8] A "one-target, one-drug" approach has proven insufficient, leading to the development of MTDLs that can simultaneously engage multiple key targets.[4][9] this compound is an exemplary precursor for building such molecules, which often aim to inhibit:

  • Cholinesterases (AChE and BChE): To increase levels of the neurotransmitter acetylcholine, crucial for memory and cognition.[1][5]

  • Amyloid-Beta (Aβ) Aggregation: To prevent the formation of neurotoxic plaques, a hallmark of AD.[4][9]

  • Monoamine Oxidase B (MAO-B): Inhibition of this enzyme can increase levels of key neurotransmitters and provide neuroprotective effects.[1][2][6]

The following protocols outline the synthesis of a benzylidene-indanone intermediate, a common and critical step in the creation of these MTDLs.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-5,7-dimethyl-1-indanone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed aldol condensation between this compound and a substituted benzaldehyde. This reaction is fundamental for linking the indanone core to a second aryl moiety, which is crucial for dual-site binding in enzymes like AChE.[10][11]

G cluster_reactants Reactants cluster_products Product Indanone This compound Catalyst NaOH, Ethanol Room Temperature Indanone->Catalyst Benzaldehyde Substituted Benzaldehyde (R-Ar-CHO) Benzaldehyde->Catalyst Product 2-(R-Benzylidene)-5,7-dimethyl-1-indanone Catalyst->Product

Caption: Catalytic hydrogenation workflow.

Reagent/MaterialPurpose
2-Benzylidene-5,7-dimethyl-1-indanoneSubstrate
Palladium on Carbon (Pd/C, 10%)Catalyst
Ethanol or Ethyl AcetateSolvent
Hydrogen Gas (H₂)Reducing Agent
Hydrogenation Apparatus (e.g., Parr shaker)Reaction Vessel
Celite®Filtration Aid
  • Reaction Setup: To a heavy-walled hydrogenation flask, add the 2-benzylidene-5,7-dimethyl-1-indanone derivative (e.g., 5 mmol) and dissolve it in a suitable solvent like ethanol or ethyl acetate (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10% by weight of the substrate) to the solution.

    • Scientist's Note: Pd/C is pyrophoric and should be handled with care, preferably in an inert atmosphere. It is a highly effective catalyst for the reduction of carbon-carbon double bonds.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then evacuate and fill with hydrogen gas to the desired pressure (typically 40-50 psi).

  • Reaction: Shake or stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all product is recovered.

    • Trustworthiness Check: The Celite® pad is crucial for safely and completely removing the fine black powder of the Pd/C catalyst. An incomplete removal can interfere with subsequent steps and biological assays.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Data Summary: Structure-Activity Relationship (SAR)

The protocols above provide a pathway to a diverse library of compounds. The table below illustrates hypothetical but representative data for derivatives synthesized from this compound, demonstrating how modifications to the 'R' group on the benzaldehyde ring can impact biological activity.

Compound IDR-GroupYield (%)AChE IC₅₀ (nM)Aβ Aggregation Inhibition (%)
DM-H -H8525.245.1
DM-F 4-Fluoro8818.653.8
DM-Cl 4-Chloro9114.862.5
DM-OMe 4-Methoxy8230.541.2

Data is illustrative and based on trends observed in the literature. T[9][12]he data suggests that electron-withdrawing groups like halogens on the benzylidene ring can enhance inhibitory activity.

Visualizing the Multi-Target Approach

The ultimate goal of using this compound as a precursor is to create a single molecule that can intervene at multiple points in the disease cascade of neurodegeneration.

G cluster_pathology Alzheimer's Disease Pathology cluster_drug Therapeutic Intervention ACh_Deficit Cholinergic Deficit Abeta Aβ Plaque Formation MAO Oxidative Stress (via MAO-B) Drug 5,7-Dimethyl-Indanone Derivative (MTDL) Drug->ACh_Deficit AChE Inhibition Drug->Abeta Anti-Aggregation Drug->MAO MAO-B Inhibition

Caption: Mechanism of a multi-target-directed ligand.

Conclusion

This compound is more than just a starting material; it is a strategically designed precursor that provides a robust foundation for the synthesis of advanced neuroprotective agents. The dimethyl substitution pattern offers inherent advantages in terms of pharmacokinetics and target interaction. The synthetic protocols provided herein, focusing on the Claisen-Schmidt condensation and subsequent reduction, represent a reliable and versatile route to a wide array of potential MTDLs. By leveraging this scaffold, researchers and drug development professionals can efficiently explore novel chemical space in the urgent and ongoing quest for effective treatments for Alzheimer's and other neurodegenerative diseases.

[2][13]***

References

Application of 5,7-Dimethyl-1-indanone in Monoamine Oxidase Inhibitor Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Monoamine Oxidase Inhibition and the Promise of the Indanone Scaffold

Monoamine oxidases (MAO) are a family of mitochondrial enzymes pivotal in the catabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] Two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and tissue distribution.[1] The inhibition of these enzymes, particularly MAO-B, is a clinically validated strategy for managing neurodegenerative conditions like Parkinson's disease, as it elevates depleted dopamine levels in the brain.[2] Selective MAO-A inhibitors have found utility in the treatment of depression and anxiety.[1]

The 1-indanone core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Notably, derivatives of 1-indanone have been successfully developed as potent and selective inhibitors of both MAO-A and MAO-B.[3][4] The rigid, planar structure of the indanone ring system allows for precise interactions with the active sites of these enzymes.[3] Structure-activity relationship (SAR) studies have revealed that substitutions on the aromatic ring of the indanone scaffold can significantly influence both the potency and selectivity of MAO inhibition.[3][5]

This document outlines the prospective application of 5,7-Dimethyl-1-indanone , a specific derivative of the 1-indanone family, in the discovery and development of novel monoamine oxidase inhibitors. While extensive research has been conducted on various substituted indanones, the unique substitution pattern of this compound presents an unexplored opportunity to probe the steric and electronic requirements of the MAO active site. This application note provides a comprehensive guide for researchers, encompassing the synthesis, in vitro evaluation, and potential neuroprotective assessment of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. A plausible synthetic route is outlined below, adapted from established methodologies for related indanones.[6][7]

Synthesis cluster_0 Synthesis Pathway 3,5-Dimethylphenylpropanoic_acid 3-(3,5-Dimethylphenyl)propanoic acid Acid_chloride 3-(3,5-Dimethylphenyl)propanoyl chloride 3,5-Dimethylphenylpropanoic_acid->Acid_chloride Acylation Thionyl_chloride SOCl₂ Thionyl_chloride->Acid_chloride This compound This compound Acid_chloride->this compound Intramolecular Friedel-Crafts Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->this compound MAO_Inhibition_Workflow cluster_1 MAO Inhibition Assay Workflow Compound_Prep Prepare serial dilutions of This compound and reference inhibitors (Clorgyline, Selegiline) Incubation Incubate MAO enzyme with test compound or reference Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human MAO-A and MAO-B solutions Enzyme_Prep->Incubation Substrate_Addition Add fluorogenic substrate (e.g., Kynuramine) Incubation->Substrate_Addition Reaction Enzymatic reaction produces a fluorescent product Substrate_Addition->Reaction Detection Measure fluorescence intensity over time Reaction->Detection Data_Analysis Calculate % inhibition and IC₅₀ values Detection->Data_Analysis Neuroprotection_Assay cluster_2 Neuroprotection Assay Workflow Cell_Culture Culture neuronal cells (e.g., SH-SY5Y) Pre-treatment Pre-treat cells with This compound Cell_Culture->Pre-treatment Induce_Toxicity Induce neurotoxicity with an agent (e.g., 6-OHDA, MPP⁺) Pre-treatment->Induce_Toxicity Incubation_Period Incubate for a defined period Induce_Toxicity->Incubation_Period Viability_Assay Assess cell viability (e.g., MTT assay) Incubation_Period->Viability_Assay Data_Analysis Quantify the neuroprotective effect Viability_Assay->Data_Analysis

References

Application Notes and Protocols for the Derivatization of 5,7-Dimethyl-1-indanone at the Alpha-Carbon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 5,7-Dimethyl-1-indanone at the carbon atom alpha to the carbonyl group. The 1-indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] Functionalization at the C-2 position (alpha-carbon) is a critical strategy for modulating the pharmacological profile of these compounds. This guide details the core principles of alpha-carbon functionalization via enolate intermediates, provides a robust, step-by-step protocol for alpha-alkylation, and discusses alternative derivatization strategies. The protocols are designed for researchers in organic synthesis and drug development, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and success.

Scientific Principles: The Chemistry of the Alpha-Carbon

The reactivity of the alpha-carbon in ketones like this compound is governed by the acidity of its alpha-protons. The electron-withdrawing effect of the adjacent carbonyl group makes these protons susceptible to removal by a base. This deprotonation event generates a highly nucleophilic intermediate known as an enolate.

The formation of this enolate is the pivotal step, transforming the otherwise electrophilic carbonyl compound into a potent carbon-centered nucleophile. This nucleophile can then react with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the alpha-position.

Enolate Formation: The Choice of Base is Critical

The selection of a suitable base is paramount for efficient and clean alpha-functionalization. The base must be strong enough to deprotonate the alpha-carbon quantitatively without engaging in undesirable side reactions, such as nucleophilic attack at the carbonyl carbon.

For substrates like this compound, a strong, sterically hindered, non-nucleophilic base is ideal. Lithium diisopropylamide (LDA) is the reagent of choice for this purpose.[4][5]

  • Expertise & Experience: Using LDA ensures rapid and irreversible deprotonation at low temperatures (typically -78 °C).[5] This "kinetic control" condition is crucial as it generates the enolate cleanly and prevents equilibrium with the starting ketone, which could lead to side reactions like self-condensation (an aldol reaction between two molecules of the indanone). Weaker bases, such as sodium hydroxide or alkoxides, can also be used but often require higher temperatures and can lead to complex reaction mixtures.

Reaction with Electrophiles: Building Molecular Complexity

Once formed, the lithium enolate of this compound is a versatile intermediate that can be intercepted by various electrophiles.

  • Alpha-Alkylation: This is a common and powerful transformation where the enolate reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction.[4] This introduces an alkyl group at the C-2 position.

  • Aldol Reactions: The enolate can attack the carbonyl carbon of an aldehyde or another ketone. This forms a new carbon-carbon bond and creates a β-hydroxy ketone, a valuable synthetic intermediate. Acid- or base-catalyzed aldol condensation reactions are a foundational method for C-C bond formation.[6]

  • Michael Additions & Robinson Annulation: For more complex constructions, the enolate can act as a Michael donor in a conjugate addition to an α,β-unsaturated ketone.[7] This reaction is the first step of the Robinson annulation, a powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[8][9][10]

Experimental Protocol: Alpha-Methylation of this compound

This section provides a detailed, step-by-step procedure for the methylation of this compound using LDA and methyl iodide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore in a desiccator.
Diisopropylamine≥99.5%, anhydrousSigma-AldrichDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichTitrate before use for accurate molarity.
Methyl Iodide (CH₃I)≥99.5%, anhydrousSigma-AldrichStore over copper wire to remove iodine.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichPurify using a solvent purification system or by distilling from sodium/benzophenone.
Saturated NH₄Cl solutionACS GradeFisher ScientificAqueous solution.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl)ACS GradeFisher ScientificAqueous solution.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeFisher ScientificFor drying.
Nitrogen or Argon GasHigh PurityAirgasFor maintaining an inert atmosphere.

Reaction Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Assemble & Flame-Dry Glassware under Inert Atmosphere (N₂/Ar) lda_prep Prepare LDA Solution in situ: - Add Diisopropylamine to Anhydrous THF - Cool to 0°C - Add n-BuLi dropwise start->lda_prep indanone_sol Dissolve this compound in Anhydrous THF start->indanone_sol enolate_form Add LDA Solution Dropwise Stir for 1 hour @ -78°C (Enolate Formation) lda_prep->enolate_form cool_indanone Cool Indanone Solution to -78°C (Dry Ice/Acetone Bath) indanone_sol->cool_indanone cool_indanone->enolate_form add_electrophile Add Methyl Iodide Dropwise Stir for 2-4 hours @ -78°C enolate_form->add_electrophile warm_up Slowly Warm to Room Temperature add_electrophile->warm_up quench Quench with Saturated aq. NH₄Cl warm_up->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Combined Organic Layers (Water, Brine) extract->wash dry Dry over Anhydrous MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify product Characterize Final Product: 2,5,7-Trimethyl-1-indanone purify->product

Caption: Experimental workflow for the alpha-methylation of this compound.

Step-by-Step Protocol

Trustworthiness Note: This protocol is a self-validating system. Strict adherence to anhydrous and anaerobic (inert atmosphere) conditions is critical for success. Moisture will quench the n-BuLi and LDA, while oxygen can lead to side reactions.

  • Preparation of LDA Solution (in situ): a. To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add anhydrous THF (20 mL). b. Cool the flask to 0 °C in an ice bath. c. Add freshly distilled diisopropylamine (1.1 equivalents, e.g., 1.54 mL, 11.0 mmol for a 10 mmol scale reaction). d. Slowly add n-butyllithium (1.05 equivalents, e.g., 4.2 mL of 2.5 M solution, 10.5 mmol) dropwise via syringe. A cloudy white precipitate may form. e. Stir the solution at 0 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: a. In a separate, larger, oven-dried three-neck flask under nitrogen, dissolve this compound (1.0 equivalent, e.g., 1.60 g, 10.0 mmol) in anhydrous THF (40 mL). b. Cool this solution to -78 °C using a dry ice/acetone bath. c. Using a cannula or syringe, slowly transfer the freshly prepared LDA solution from step 1 into the indanone solution dropwise over 20 minutes. d. Stir the resulting mixture at -78 °C for 1 hour. Successful enolate formation is often indicated by a color change to yellow or orange.

  • Alkylation: a. While maintaining the temperature at -78 °C, add methyl iodide (1.2 equivalents, e.g., 0.75 mL, 12.0 mmol) dropwise to the enolate solution. b. Stir the reaction mixture at -78 °C for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. c. After the reaction is complete, remove the cold bath and allow the mixture to warm slowly to room temperature over 1 hour.

  • Work-up and Purification: a. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. c. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL). d. Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. f. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,5,7-trimethyl-1-indanone.

Mechanistic Visualization

The core of the protocol involves a two-step sequence: deprotonation followed by nucleophilic attack.

Caption: Mechanism of alpha-methylation via enolate formation and SN2 reaction.

Alternative Derivatization: The Robinson Annulation

For constructing more complex polycyclic systems, the Robinson annulation offers a powerful strategy.[7][8] This reaction sequence uses the indanone enolate as a Michael donor to react with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). This is followed by an intramolecular aldol condensation to form a new six-membered ring fused to the indanone core.

  • Expertise & Experience: This one-pot procedure generates significant molecular complexity rapidly.[9][10] The initial Michael addition creates a 1,5-diketone intermediate, which, under the same basic conditions, undergoes an intramolecular aldol reaction to close the ring. Subsequent dehydration yields the final, conjugated cyclic product. This method is a cornerstone in the synthesis of steroids and other natural products.[8]

References

Application Note & Protocols: A Framework for Characterizing the Biological Activity of 5,7-Dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and execute a tiered series of assays for characterizing the biological activity of the novel compound, 5,7-Dimethyl-1-indanone. Recognizing the absence of established biological data for this specific molecule, this guide emphasizes a logical, phased approach, beginning with broad phenotypic screens and progressing toward specific target identification and mechanism of action studies. The protocols herein are grounded in established, robust methodologies and are designed to ensure scientific integrity and data reproducibility.

Introduction: Rationale and Strategic Overview

This compound belongs to the indanone class of compounds. The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous molecules with diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] For instance, Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, is a prominent drug based on an indanone-related structure.[3][4] Given the therapeutic precedent of the indanone core, this compound represents a compelling candidate for biological screening to uncover novel therapeutic potential.

As the specific biological targets of this compound are unknown, a systematic, multi-phase screening strategy is required.[5] This approach, outlined below, is designed to efficiently identify any biological effects and subsequently elucidate the underlying molecular mechanism.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation & MOA A Initial Phenotypic Screening (e.g., Cytotoxicity, Proliferation) B Hit Confirmation & Dose-Response A->B Identified 'Hit' C Secondary Assays & Target ID (e.g., Omics, Affinity Methods) B->C Confirmed Activity D Direct Target Engagement (e.g., CETSA, Binding Assays) C->D Putative Target(s) Identified E Mechanism of Action (MOA) Pathway Analysis D->E Validated Target Engagement

Figure 1: A phased workflow for characterizing novel compounds.

Phase 1: Primary Phenotypic Screening

The initial goal is to determine if this compound exerts any broad effect on cell health or proliferation. These assays are robust, high-throughput, and serve as a crucial first pass to identify a biological "hit."[6] The NIH's Assay Guidance Manual provides an invaluable resource for best practices in developing such screens.[7][8]

Protocol: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of metabolically active (viable) cells.[11]

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., SDS-HCl, or DMSO)[12]

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader (absorbance at 570-600 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protecting it from light.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[11] An overnight incubation may be required for complete solubilization.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

Data Analysis & Interpretation: Subtract the average absorbance of the media-only blank wells from all other readings. Plot the percentage of cell viability (relative to the vehicle control) against the log concentration of the compound. Use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the compound concentration that reduces cell viability by 50%.

Protocol: Cell Proliferation Assessment using BrdU Incorporation Assay

Principle: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, a direct marker of cell proliferation.[13] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[14] An anti-BrdU antibody is then used to detect the incorporated BrdU, providing a quantitative measure of cell division.[15][16]

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU label, Fixative/Denaturing Solution, anti-BrdU antibody, secondary antibody, and substrate)

  • Cells and compound as described in the MTT assay

  • 96-well cell culture plates (black plates for fluorescence, clear for colorimetric)

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • BrdU Labeling: During the final hours of the incubation period (e.g., 2-4 hours, but may require optimization up to 24 hours for slower-growing cells), add BrdU labeling solution to each well to a final concentration of 1X.[13][17]

  • Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[16][17] This step is critical to expose the incorporated BrdU for antibody binding.[14]

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[16]

  • Secondary Antibody & Detection: Wash the wells. Add the HRP-conjugated secondary antibody and incubate for 1 hour.[17]

  • Substrate Addition: Wash the wells. Add the TMB substrate and incubate in the dark until color develops (5-30 minutes).[17]

  • Stop Reaction & Read: Add a stop solution and measure the absorbance (e.g., at 450 nm) or fluorescence, depending on the kit.

Data Presentation:

Assay ParameterDescriptionRecommended Range
Cell Line Cancer or other relevant cell linee.g., MCF-7, A549, PC-3
Seeding Density Cells per well in a 96-well plate2,500 - 10,000 cells/well
Compound Conc. Serial dilution range for IC₅₀ determination0.01 µM to 100 µM
Incubation Time Duration of compound exposure24, 48, or 72 hours
MTT Conc. Final concentration in well0.5 mg/mL
BrdU Labeling Time Duration of BrdU exposure2 - 24 hours

Phase 2: Secondary Screening and Target Deconvolution

If Phase 1 assays reveal consistent, dose-dependent activity (a "hit"), the next phase is to confirm this activity and begin the process of identifying the molecular target(s).[18] This is a critical step in transitioning from a phenotypic observation to a mechanistic understanding.[19]

Strategies for Target Deconvolution:

  • Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.[20]

  • Expression Cloning/Genetic Screens: Methods like CRISPR-based screens can identify genes that, when knocked out, confer resistance to the compound, pointing to the target pathway.[21][22]

  • Computational Profiling: In silico methods can predict potential targets based on the chemical structure of this compound by comparing it to libraries of known bioactive compounds.

  • Proteome-wide Thermal Profiling (CETSA): This powerful technique, detailed below, can identify target proteins in a native cellular environment.[23]

G cluster_0 Target Deconvolution Methods cluster_1 Outcome A Affinity Chromatography E List of Putative Protein Targets A->E B Genetic Screens (e.g., CRISPR) B->E C Computational Docking C->E D Proteomic Profiling (e.g., CETSA) D->E

Figure 2: Common strategies for identifying molecular targets.

Phase 3: Target Validation and Mechanism of Action (MOA)

Once a list of putative targets is generated, the final phase involves validating the direct engagement of the compound with the proposed target and elucidating the downstream mechanism of action.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a biophysical method that measures drug-target interaction directly within intact cells.[23][24] The core principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[25][26] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[27]

Materials:

  • Cells treated with this compound or vehicle (DMSO)

  • PBS and protease/phosphatase inhibitors

  • PCR tubes or similar for heating

  • Thermal cycler or water baths

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western Blot apparatus, mass spectrometer)

  • Antibody specific to the putative target protein

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with a saturating concentration of this compound or vehicle control for a defined period.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Lyse the cells (e.g., via three rapid freeze-thaw cycles).

  • Heat Challenge: Aliquot the cell lysate into different tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[25]

  • Separate Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature point using Western Blot or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein (relative to the unheated sample) against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Conclusion

This application note provides a structured, multi-phased methodology for characterizing the biological activity of the novel compound this compound. By starting with broad phenotypic assays and systematically progressing to target deconvolution and validation, researchers can efficiently move from an unknown compound to one with a defined biological activity and a validated molecular target. Each protocol is a self-validating system when appropriate controls are included, ensuring the generation of trustworthy and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,7-Dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-Dimethyl-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven insights.

Overview of this compound Synthesis

The most common and effective method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 3-(3,5-dimethylphenyl)propanoic acid. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring to form the five-membered ketone ring of the indanone structure. The choice of catalyst and reaction conditions is critical for achieving high yields and minimizing side products.

The reaction proceeds via the formation of a highly electrophilic acylium ion (or a related activated species), which is then attacked by the electron-rich m-xylene core of the starting material. Due to the symmetrical nature of the 3,5-dimethyl substitution on the phenyl ring, the cyclization selectively yields the desired 5,7-dimethyl isomer, simplifying purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?

A: Low or no yield is a common issue in Friedel-Crafts acylation and can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Inactive or Inappropriate Catalyst: The choice of acid catalyst is paramount. For the direct cyclization of 3-(3,5-dimethylphenyl)propanoic acid, a strong Brønsted acid is typically more effective than a traditional Lewis acid.

    • Solution: Employ a superacid like trifluoromethanesulfonic acid (TfOH) , which has been shown to give excellent yields (up to 94%) for this specific transformation.[1] Polyphosphoric acid (PPA) is another strong acid catalyst that can be effective, though it can be viscous and difficult to handle.[2] If starting from the acyl chloride, a Lewis acid like aluminum chloride (AlCl₃) is the standard choice, but it must be of high purity and handled under strictly anhydrous conditions.[3]

  • Presence of Moisture: Lewis acid catalysts such as AlCl₃ are extremely sensitive to moisture, which leads to their hydrolysis and deactivation. Strong Brønsted acids can also be compromised by excess water.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier if the temperature is too low. Conversely, excessively high temperatures can lead to decomposition and side product formation.

    • Solution: For TfOH-catalyzed reactions, a temperature range of 5-20°C is reported to be effective.[1] When using AlCl₃ with the corresponding acyl chloride, it is common to start the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature and reaction time.

  • Deactivated Starting Material: While the dimethyl groups on the aromatic ring are activating, impurities in the starting 3-(3,5-dimethylphenyl)propanoic acid could inhibit the reaction.

    • Solution: Ensure the purity of your starting material. If you synthesized it, confirm its identity and purity using NMR and melting point analysis.

Issue 2: Formation of Impurities and Side Products

Q: My final product is impure, and purification is difficult. What are the common side products and how can I minimize their formation?

A: The main side products in this synthesis typically arise from intermolecular reactions or incomplete reactions.

  • Intermolecular Acylation: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material instead of cyclizing. This leads to the formation of polymeric material.

    • Solution: Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by using a larger volume of solvent and by adding the substrate to the catalyst solution slowly over a prolonged period.

  • Unreacted Starting Material: Incomplete conversion will leave you with the starting carboxylic acid, which can complicate purification.

    • Solution: Increase the reaction time or slightly elevate the temperature, while monitoring for the formation of degradation products. Ensure you are using a sufficient stoichiometric amount of the catalyst, especially with Lewis acids like AlCl₃, which can be sequestered by the product ketone.

  • Formation of Anhydride: When using the carboxylic acid directly, self-condensation to form the corresponding anhydride can occur, especially at elevated temperatures with certain catalysts.

    • Solution: Using a highly efficient catalyst like TfOH at controlled, lower temperatures can promote rapid cyclization over anhydride formation.

Data Summary: Catalyst and Condition Comparison for Indanone Synthesis

CatalystStarting MaterialSolventTemperature (°C)Yield (%)Reference
TfOH 3-(3,5-Dimethylphenyl)propanoic acidNot specified5-2094 [1]
AlCl₃ 3-Phenylpropionyl chlorideBenzeneNot specified90[3]
PPA 3-Arylpropanoic acidsNeat100Variable[2]
Tb(OTf)₃ 3-Arylpropanoic acidsChlorobenzene250up to 74[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound using Triflic Acid

This protocol is based on the highly effective method for the direct cyclization of the carboxylic acid.[1]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve 3-(3,5-dimethylphenyl)propanoic acid in anhydrous solvent prep_tfsa Cool solution to 5°C prep_acid->prep_tfsa add_tfsa Slowly add Triflic Acid (TfOH) prep_tfsa->add_tfsa react Stir at 5-20°C for 2 hours add_tfsa->react monitor Monitor reaction by TLC react->monitor quench Quench with ice-water monitor->quench extract Extract with organic solvent (e.g., DCM) quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 3-(3,5-Dimethylphenyl)propanoic acid

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 3-(3,5-dimethylphenyl)propanoic acid (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 5°C in an ice-water bath.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH) (approx. 2.0-3.0 eq) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to stir at a temperature between 5°C and 20°C for 2 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully pour the mixture over a generous amount of crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like pentane or a hexane/ether mixture.

Protocol 2: Synthesis via Acyl Chloride using Aluminum Chloride

This is a more traditional two-step approach.

Step A: Synthesis of 3-(3,5-dimethylphenyl)propionyl chloride

  • In a round-bottom flask, combine 3-(3,5-dimethylphenyl)propanoic acid (1.0 eq) and thionyl chloride (SOCl₂) (1.2 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

Step B: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-(3,5-dimethylphenyl)propionyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice-water bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, keeping the temperature below 5°C.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Follow the quenching, extraction, and purification steps as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: Why is an intramolecular Friedel-Crafts acylation preferred over an intermolecular one for this synthesis? A1: The intramolecular reaction is designed to form a cyclic compound. By linking the acylating group and the aromatic ring in the same molecule, the reaction is highly efficient at forming the desired five-membered ring of the indanone. An intermolecular reaction would require reacting two separate components and would likely lead to a mixture of products.

Q2: Can I use other Lewis acids besides AlCl₃? A2: Yes, other Lewis acids like FeCl₃, SnCl₄, or TiCl₄ can also catalyze Friedel-Crafts acylation. However, AlCl₃ is the most commonly used due to its high activity and low cost. For direct cyclization of the carboxylic acid, strong Brønsted acids like TfOH or PPA are generally more effective.[2][3]

Q3: Is it necessary to work under an inert atmosphere? A3: It is highly recommended, especially when using moisture-sensitive catalysts like AlCl₃. An inert atmosphere of nitrogen or argon will prevent the deactivation of the catalyst and improve the reproducibility and yield of your reaction.

Q4: My final product has a brownish color. How can I decolorize it? A4: A brownish color can indicate the presence of polymeric impurities or degradation products. Purification by column chromatography on silica gel is usually effective at removing these colored impurities. Recrystallization from a non-polar solvent like pentane or hexane can also yield a purer, colorless product.

Q5: How do I synthesize the starting material, 3-(3,5-dimethylphenyl)propanoic acid? A5: A common route is the catalytic hydrogenation of 3-(3,5-dimethylphenyl)propenoic acid (cinnamic acid derivative). This can be achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The propenoic acid itself can be synthesized from 3,5-dimethylbenzaldehyde through various condensation reactions.

Mechanism Visualization

The following diagram illustrates the key steps in the triflic acid-catalyzed intramolecular Friedel-Crafts acylation.

Caption: Mechanism of TfOH-catalyzed cyclization.

References

Technical Support Center: Purification of 5,7-Dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with isomeric impurities in 5,7-Dimethyl-1-indanone. The synthesis of substituted indanones, while powerful, can often yield mixtures of regioisomers that are challenging to separate due to their similar physicochemical properties.[1] This document provides a logical, step-by-step framework for the identification, separation, and verification of your target compound, moving from bulk purification techniques to high-resolution chromatographic methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of this compound.

Q1: What are the most likely isomeric impurities in my this compound sample?

A1: The most probable impurities are other dimethyl-1-indanone positional isomers. The specific isomers formed depend heavily on the synthetic route. For instance, in a Friedel-Crafts reaction involving 1,3-dimethylbenzene (m-xylene), you can expect the formation of 4,6-dimethyl-1-indanone as a significant byproduct alongside the desired 5,7-isomer. The regioselectivity of such reactions is often imperfect and can be influenced by factors like catalyst choice and reaction temperature.[1] Less common, but possible, are isomers like 4,7-dimethyl-1-indanone or 5,6-dimethyl-1-indanone if other xylene isomers are present as starting materials.

Q2: How can I definitively identify and quantify these isomeric impurities?

A2: A combination of spectroscopic and chromatographic techniques is essential for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H NMR is the most powerful tool for this task. The substitution pattern on the aromatic ring creates a unique fingerprint. For this compound, you would expect to see two singlets in the aromatic region. In contrast, an isomer like 4,6-dimethyl-1-indanone would show two aromatic protons that are meta-coupled, resulting in doublets. Integration of these distinct signals allows for accurate quantification of the isomeric ratio.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for separating volatile isomers and confirming their molecular weight. The isomers will likely have slightly different retention times, and the mass spectrum will confirm they share the same mass-to-charge ratio (m/z), characteristic of isomers.[2]

Q3: What is the most practical method for an initial, large-scale purification?

A3: Recrystallization is the most important and economical method for purifying nonvolatile organic solids on a large scale.[4][5] The principle relies on the subtle differences in solubility between the desired isomer and the impurities in a given solvent at varying temperatures.[6][7] A successful recrystallization can dramatically increase the purity of your bulk material in a single, straightforward step.

Q4: My isomers are inseparable by recrystallization. What is the next logical step?

A4: When recrystallization fails to provide the required purity, preparative chromatography is the necessary next step.[8][9][10] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. For positional isomers with very similar polarities, a high-performance system may be required.

  • Flash Column Chromatography: A rapid, cost-effective method suitable for separating multi-gram quantities if a suitable solvent system can be found.[11]

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers superior resolving power for very difficult separations, yielding high-purity fractions, though it is more costly and time-consuming.[12]

Part 2: Troubleshooting Common Purification Issues

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation During Recrystallization 1. Too much solvent was used, preventing the solution from reaching saturation upon cooling.[6] 2. The chosen solvent is too effective; the compound remains soluble even at low temperatures.[6] 3. Cooling was too rapid, leading to oiling out instead of crystallization.1. Boil off a portion of the solvent to concentrate the solution and attempt cooling again. 2. Select a less effective solvent or use a solvent/anti-solvent system. 3. Allow the solution to cool slowly to room temperature before moving to an ice bath. If crystals still don't form, scratch the inside of the flask with a glass rod or add a seed crystal.[6]
Product Purity Does Not Improve After Recrystallization The solubility profiles of the desired isomer and the impurity are nearly identical in the chosen solvent system.The isomers are likely inseparable by this method. You must proceed to a chromatographic technique for effective separation.[8][9]
Isomers Co-elute During Flash Chromatography The polarity of the mobile phase is not optimized for separation. The chosen solvent system may be too polar (moving everything quickly) or not polar enough (everything stays at the baseline).1. Perform TLC Analysis: Screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that shows baseline separation of the spots. 2. Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity to improve resolution between closely eluting compounds.
Poor Peak Shape (Tailing) in Preparative HPLC Secondary interactions between the analyte and the stationary phase (e.g., acidic silanol groups on silica interacting with the ketone).Add a small amount of a modifier to the mobile phase. For basic compounds, adding a trace of an amine like diethylamine can significantly improve peak symmetry.[12] For ketones, a small amount of a polar solvent like isopropanol may help.

Part 3: Detailed Experimental Protocols

Protocol 1: Analytical Identification of Isomeric Ratio by ¹H NMR

This protocol outlines the standard procedure for sample preparation and analysis to determine the purity of your indanone sample.

  • Sample Preparation: Accurately weigh 5-10 mg of your dry this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.[2]

  • Internal Standard: Add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (TMS), for referencing the spectrum to 0 ppm.[2]

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate resolution of the aromatic signals.[2]

  • Analysis:

    • Calibrate the spectrum to the TMS signal at 0.00 ppm.

    • Identify the characteristic signals for the aromatic protons of your desired 5,7-isomer and any suspected isomeric impurities.

    • Carefully integrate the area under the distinct peaks corresponding to each isomer. The ratio of these integrals directly corresponds to the molar ratio of the isomers in the sample.

Protocol 2: Purification by Selective Recrystallization

This workflow details the process of finding a suitable solvent and performing a bulk purification.

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of the impure solid into several small test tubes.

    • Add a different potential solvent (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene, or mixtures thereof) dropwise to each tube at room temperature until the solid just dissolves. A good candidate solvent will not dissolve the solid well at room temperature.[4]

    • Heat the tubes that did not dissolve the solid. A good solvent will dissolve the solid completely when hot.[5]

    • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

    • The optimal solvent is one that yields a large quantity of crystalline solid upon cooling, while the supernatant (mother liquor) contains a higher concentration of the impurities when analyzed.

  • Bulk Recrystallization (Large Scale):

    • Place the impure solid in an Erlenmeyer flask (do not use a beaker to minimize evaporation).[6]

    • Add the chosen solvent in small portions while heating the mixture to a boil (using a hot plate and a stir bar). Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[5][13]

    • If the solution is colored by impurities, you may add a small amount of decolorizing carbon and hot filter the solution.[4]

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[6]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse off any remaining impurities.[13]

    • Dry the crystals thoroughly, preferably under vacuum, to remove all residual solvent before subsequent analysis.

Part 4: Workflow Diagrams and Data

Overall Purification and Analysis Workflow

The following diagram illustrates the logical flow from a crude synthetic product to a purified, verified compound.

G crude Crude this compound analysis1 Analytical Assessment (NMR, GC-MS) crude->analysis1 decision Purity > 99%? analysis1->decision bulk_purify Bulk Purification: Recrystallization decision->bulk_purify No   final_product Pure Product decision->final_product  Yes analysis2 Purity & Identity Check (NMR, GC-MS, MP) bulk_purify->analysis2 waste Impure Fractions / Mother Liquor bulk_purify->waste chrom_purify High-Purity Separation: Column Chromatography chrom_purify->analysis2 chrom_purify->waste decision2 Purity > 99%? analysis2->decision2 analysis2->decision2 decision2->chrom_purify No   decision2->final_product  Yes

Caption: General workflow for the purification of this compound.

Decision Tree for Method Selection

This diagram helps in choosing the appropriate purification strategy based on the initial assessment.

G start Analyze Crude Product (¹H NMR) q1 Are isomeric impurities present? start->q1 no_isomers Purify via standard recrystallization to remove non-isomeric impurities. q1->no_isomers No q2 Can isomers be resolved by recrystallization (test small scale)? q1->q2 Yes end Pure Product no_isomers->end recrystallize Perform bulk recrystallization. q2->recrystallize Yes chromatography Proceed to Column Chromatography (Flash or Prep-HPLC). q2->chromatography No recrystallize->end chromatography->end

Caption: Decision-making process for selecting a purification method.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Friedel-Crafts Reactions of Substituted Phenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges related to regioselectivity when working with substituted aromatic compounds. Poor control over the isomeric product distribution is a frequent obstacle, leading to difficult purifications and reduced yields of the target molecule. This resource offers field-proven insights and practical solutions to enhance the selectivity of your reactions.

Troubleshooting Guide: Enhancing Regioselectivity

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Q1: My Friedel-Crafts reaction on a monosubstituted benzene is yielding a mixture of ortho and para isomers, but I need to favor the para product. How can I increase para-selectivity?

A1: Achieving high para-selectivity in Friedel-Crafts reactions is a common goal, often complicated by the inherent electronic preference for both ortho and para positions by activating groups.[1][2][3] The key is to exploit steric hindrance to disfavor the more crowded ortho position.

Causality: The substituent already present on the aromatic ring can sterically hinder the incoming electrophile from attacking the adjacent ortho positions.[2] This effect is magnified when either the directing group on the ring or the electrophile itself is bulky.

Troubleshooting Steps:

  • Modify the Electrophile: If possible, increase the steric bulk of the alkylating or acylating agent. For instance, in a Friedel-Crafts alkylation, switching from n-propyl chloride to the bulkier iso-propyl chloride or tert-butyl chloride will significantly favor the para position.[2]

  • Catalyst Selection: The choice of Lewis acid catalyst can influence the effective size of the electrophile. A larger Lewis acid can form a bulkier complex with the alkyl or acyl halide, thereby increasing steric hindrance at the ortho position. Consider screening catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃).[4][5]

  • Lowering Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.[6][7] Lowering the temperature generally favors the kinetically controlled product. While both ortho and para positions are electronically activated, the transition state leading to the para product is often lower in energy due to reduced steric clash.

Experimental Protocol: Temperature Optimization for a Friedel-Crafts Acylation

This protocol outlines a general procedure for optimizing the reaction temperature to favor para-acylation of anisole.

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried.[8][9]

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]

  • Cooling: Cool the suspension to the desired starting temperature (e.g., -20 °C) using a suitable cooling bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) to the stirred suspension while maintaining the temperature.

  • Substrate Addition: Dissolve the substituted phenyl compound (e.g., anisole, 1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.[8]

  • Analysis: Extract the organic layer, dry it, and analyze the product ratio (ortho vs. para) using GC or ¹H NMR spectroscopy.

  • Optimization: Repeat the experiment at different temperatures (e.g., 0 °C, room temperature) to determine the optimal condition for para-selectivity.

Q2: I am attempting a Friedel-Crafts reaction on a benzene ring with a deactivating group, and I'm getting a mixture of isomers with very low overall yield. What's going wrong?

A2: Strongly deactivating groups on an aromatic ring significantly reduce the nucleophilicity of the ring, making it less reactive towards electrophilic aromatic substitution.[8][9][10][11][12] This often leads to low or no product yield under standard Friedel-Crafts conditions. The regioselectivity is also affected, with deactivating groups generally directing incoming electrophiles to the meta position.[1]

Causality: Electron-withdrawing groups pull electron density away from the aromatic ring, which destabilizes the positively charged intermediate (the sigma complex) formed during the reaction.[11]

Troubleshooting & Optimization:

  • Assess the Deactivating Group: The reaction is generally not feasible with strongly deactivating groups like nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H).[8][9] Moderately deactivating groups like halogens may allow the reaction to proceed, albeit slower than with benzene. Halogens are an exception as they are ortho, para-directing despite being deactivators.[2][3]

  • Increase Reaction Severity: For moderately deactivated rings, you may need to use more forceful conditions:

    • Higher Temperature: Increasing the temperature can help overcome the higher activation energy.[9]

    • Stronger Lewis Acid: Employ a more potent Lewis acid catalyst.

    • Increased Catalyst Loading: In Friedel-Crafts acylation, the product ketone can form a complex with the Lewis acid, so a stoichiometric amount or even an excess of the catalyst is often necessary.[8][9][13]

Diagram: Influence of Substituents on Regioselectivity

G cluster_activating Activating Groups (e.g., -OCH₃, -CH₃) cluster_deactivating Deactivating Groups (e.g., -NO₂, -COR) act_group Electron-Donating Group act_effect Increases electron density in the ring act_group->act_effect act_intermediate Stabilizes ortho and para intermediates act_effect->act_intermediate act_product Ortho/Para directing act_intermediate->act_product deact_group Electron-Withdrawing Group deact_effect Decreases electron density in the ring deact_group->deact_effect deact_intermediate Destabilizes ortho and para intermediates deact_effect->deact_intermediate deact_product Meta directing deact_intermediate->deact_product

Caption: Directing effects of activating and deactivating groups.

Frequently Asked Questions (FAQs)

Q: Why does Friedel-Crafts alkylation sometimes give rearranged products, and how does this affect regioselectivity?

A: Friedel-Crafts alkylation proceeds through a carbocation intermediate.[4][5] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so before attacking the aromatic ring.[5][14] This rearrangement can lead to an unexpected constitutional isomer as the major product, which is a form of poor regioselectivity. In contrast, Friedel-Crafts acylation does not suffer from this issue because the acylium ion intermediate is resonance-stabilized and does not rearrange.[5][12][13]

Q: Can I perform a Friedel-Crafts reaction on a phenol or aniline?

A: Directly, no. The lone pairs on the oxygen of a phenol or the nitrogen of an aniline will coordinate with the Lewis acid catalyst.[8][14][15] This deactivates the catalyst and places a positive charge on the atom attached to the ring, which strongly deactivates the ring towards electrophilic substitution.[14][15] It's necessary to protect the hydroxyl or amino group first, for example, by converting it to an ester or an amide.

Q: How does the choice of solvent affect the regioselectivity of my reaction?

A: The solvent can influence both the reactivity of the catalyst and the stability of the reaction intermediates.[6][16][17] In some cases, changing the solvent can alter the ortho/para ratio. For instance, more polar solvents might better solvate the transition states, potentially altering the energy difference between the pathways leading to the different isomers. It is often an empirical process to find the optimal solvent for a specific reaction.[16][17]

Table: Summary of Factors Influencing Regioselectivity in Friedel-Crafts Reactions

FactorInfluence on RegioselectivityKey Considerations
Electronic Effects of Substituent Activating groups are ortho, para-directing. Deactivating groups are meta-directing (except halogens).[1][3]The nature of the substituent is the primary determinant of regioselectivity.
Steric Hindrance Bulky substituents or electrophiles favor para substitution over ortho.[2][18]Can be exploited to enhance para-selectivity.
Catalyst The Lewis acid can influence the effective size and reactivity of the electrophile.[4][19]Stoichiometry is crucial in acylation reactions.[8][13]
Temperature Lower temperatures can favor the kinetically preferred product, often increasing selectivity.[6][7]Higher temperatures can sometimes lead to thermodynamic product mixtures.
Solvent Can affect catalyst activity and the stability of intermediates.[16][17]Solvent choice can sometimes be used to fine-tune isomeric ratios.

Diagram: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed check_substituent Identify Ring Substituent start->check_substituent activating Activating Group (o,p-directing) check_substituent->activating Activating deactivating Deactivating Group (m-directing or o,p-directing halogen) check_substituent->deactivating Deactivating issue_op_mix Issue: o/p Mixture, Need Para activating->issue_op_mix issue_low_yield Issue: Low Yield/ Mixture deactivating->issue_low_yield solution_para Increase Steric Hindrance - Bulkier Electrophile - Lower Temperature issue_op_mix->solution_para solution_deactivated Increase Reactivity - Harsher Conditions (Temp, Catalyst) - Check if reaction is feasible issue_low_yield->solution_deactivated end Improved Selectivity solution_para->end solution_deactivated->end

Caption: A decision-making workflow for troubleshooting regioselectivity.

References

Technical Support Center: Purification of 5,7-Dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5,7-Dimethyl-1-indanone. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for the purification challenges encountered during the synthesis of this valuable intermediate. As Senior Application Scientists, we understand that achieving high purity is critical for the success of your research and development endeavors. This resource combines theoretical principles with field-proven protocols to help you navigate the common hurdles in the purification of this compound.

I. Understanding the Challenges: The Chemistry of this compound Synthesis

This compound is typically synthesized via an intramolecular Friedel-Crafts acylation of 3-(3,5-dimethylphenyl)propanoic acid or its corresponding acyl chloride.[1] This reaction, while effective, can present several purification challenges stemming from the nature of the starting materials and the reaction mechanism itself.

The primary challenge in the purification of this compound arises from the potential for the formation of structurally similar impurities. These can include unreacted starting material, regioisomers, and byproducts from intermolecular reactions. The similar polarities of these compounds can make separation difficult, requiring carefully optimized purification strategies.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step guidance to resolve them.

Issue 1: The final product is an oil or a low-melting solid, not the expected crystalline material.

  • Possible Cause: The presence of impurities, particularly the unreacted starting material, 3-(3,5-dimethylphenyl)propanoic acid, or regioisomeric indanones, can depress the melting point and prevent crystallization. Oily byproducts from intermolecular reactions are also a common cause.[2][3]

  • Solution:

    • Initial Wash: Before attempting recrystallization, wash the crude product with a saturated sodium bicarbonate solution to remove any residual acidic starting material.

    • Column Chromatography: If a simple wash is insufficient, column chromatography is the most effective method to separate the desired product from a complex mixture of impurities.[4] A gradient of ethyl acetate in hexanes is a good starting point for silica gel chromatography.

    • Recrystallization: Once a solid is obtained, recrystallization can be used to achieve high purity.

Issue 2: Thin Layer Chromatography (TLC) shows multiple spots with close Rf values.

  • Possible Cause: This is a strong indication of the presence of regioisomers or other closely related impurities. The substitution pattern of the starting m-xylene derivative can lead to the formation of different indanone isomers.[5]

  • Solution:

    • Optimize TLC Solvent System: Experiment with different solvent systems to achieve better separation on the TLC plate. Try adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane to the hexane/ethyl acetate mixture.

    • Column Chromatography with a Shallow Gradient: Use a long chromatography column and a very shallow solvent gradient to improve the separation of isomers with similar polarities.

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point.[1]

Issue 3: The purified product has a persistent yellow or brown color.

  • Possible Cause: The presence of colored impurities, often polymeric byproducts formed under the strong acidic conditions of the Friedel-Crafts reaction.[3]

  • Solution:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product.

    • Silica Gel Plug: Dissolve the colored product in a minimal amount of a suitable solvent and pass it through a short plug of silica gel. The colored impurities will often be retained at the top of the silica.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected side products?

The most common route is the intramolecular Friedel-Crafts acylation of 3-(3,5-dimethylphenyl)propanoic acid or its acyl chloride. The primary expected side products are:

  • Unreacted Starting Material: 3-(3,5-dimethylphenyl)propanoic acid.

  • Regioisomers: Depending on the reaction conditions, small amounts of other dimethyl-1-indanone isomers may form.

  • Intermolecular Reaction Products: High molecular weight byproducts from the reaction of two or more molecules of the starting material.

Q2: What is the best solvent for recrystallizing this compound?

Ethanol or a mixture of hexanes and ethyl acetate are commonly used and effective solvents for the recrystallization of indanones. The ideal solvent or solvent mixture will dissolve the compound when hot but have low solubility when cold.

Q3: How can I confirm the purity of my this compound?

A combination of techniques is recommended for a thorough purity assessment:

  • Melting Point: A sharp melting point close to the literature value (76-79°C) is a good indicator of high purity.[6]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities present.

Q4: What are the key signals to look for in the ¹H NMR spectrum of this compound?

The ¹H NMR spectrum should show:

  • Two singlets in the aromatic region corresponding to the two aromatic protons.

  • Two singlets in the aliphatic region for the two methyl groups.

  • Two triplets in the aliphatic region for the two methylene groups of the five-membered ring.

Q5: What are the proper storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7][8]

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of crude this compound containing a mixture of impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass chromatography column with silica gel in hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient would be from 0% to 20% ethyl acetate in hexanes.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound that is already in a solid form but contains minor impurities.

Materials:

  • Crude this compound

  • Ethanol (or a mixture of hexanes and ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

V. Data Presentation

Table 1: Troubleshooting Common Purification Issues

IssuePossible CauseRecommended Solution
Oily or low-melting productPresence of unreacted starting material, regioisomers, or oily byproducts.1. Wash with saturated NaHCO₃. 2. Column chromatography. 3. Recrystallization.
Multiple close spots on TLCPresence of regioisomers or closely related impurities.1. Optimize TLC solvent system. 2. Column chromatography with a shallow gradient. 3. Preparative HPLC.
Persistent color in the productPolymeric byproducts from the Friedel-Crafts reaction.1. Charcoal treatment during recrystallization. 2. Filtration through a silica gel plug.

VI. Visualization of Purification Workflow

Purification_Workflow Crude Crude this compound Wash Wash with NaHCO3 Crude->Wash Remove acidic impurities Column Column Chromatography Wash->Column For complex mixtures Recrystallize Recrystallization Wash->Recrystallize For mostly solid product Column->Recrystallize Final polishing Pure Pure this compound Column->Pure Recrystallize->Pure

References

preventing byproduct formation in the synthesis of substituted indanones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Indanones

Welcome to the technical support center for the synthesis of substituted indanones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable chemical scaffold. By addressing common challenges in a direct question-and-answer format, we aim to provide not just solutions, but a deeper mechanistic understanding to prevent byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of substituted indanones, particularly via intramolecular Friedel-Crafts acylation and related methods.

Q1: My reaction is producing a mixture of regioisomers that are difficult to separate. What is causing this, and how can I improve selectivity?

A1: Root Cause Analysis & Mitigation Strategies

The formation of regioisomers is the most frequent challenge in indanone synthesis, especially when employing classical intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1] The electrophilic acylium ion intermediate will attack the aromatic ring at positions dictated by the electronic and steric effects of existing substituents. An electron-donating group (EDG) like a methyl or methoxy group will direct the cyclization to the ortho and para positions. If both positions are available and sterically accessible, a mixture is often the result.[1][2]

Example Scenario: Cyclization of 3-(m-tolyl)propanoic acid can yield both 4-methyl-1-indanone and 6-methyl-1-indanone.[2]

Solutions:

  • Catalyst Concentration Tuning (The PPA Method): For reactions using polyphosphoric acid (PPA), the concentration of phosphorus pentoxide (P₂O₅) has a profound effect on the reaction mechanism and, consequently, the regioselectivity.[3]

    • High P₂O₅ Content (e.g., 83%): Favors a mechanism involving acylation followed by a Nazarov-type cyclization. This pathway typically yields the isomer where the electron-donating group is ortho or para to the newly formed carbonyl.[3]

    • Low P₂O₅ Content (e.g., 76%): Promotes a competing pathway involving a Michael-type addition of the arene to the unsaturated acid (formed in situ), followed by an intramolecular Friedel-Crafts reaction. This often favors the isomer where the EDG is meta to the carbonyl.[2][3]

  • Strategic Choice of Lewis Acid and Solvent: For traditional Friedel-Crafts reactions using acid chlorides, the catalyst-solvent system is critical. Bulky Lewis acids can enhance steric hindrance, favoring attack at the less hindered position. Certain solvents can also influence selectivity; for instance, nitromethane has been shown to provide optimal selectivity in some cases by modulating catalyst activity.[2][4]

  • Temperature Control: Lower reaction temperatures often favor the kinetically controlled product, which may be a single regioisomer, whereas higher temperatures can lead to an equilibrium mixture of thermodynamic products.[4]

Below is a troubleshooting workflow to guide your optimization process.

G start Problem: Poor Regioselectivity (Mixture of Isomers) check_method Identify Cyclization Method start->check_method ppa PPA-mediated Cyclization check_method->ppa PPA fc Lewis Acid-mediated Friedel-Crafts check_method->fc Acid Chloride ppa_sol Adjust PPA Concentration ppa->ppa_sol fc_sol Modify Reaction Conditions fc->fc_sol ppa_high High P₂O₅ (e.g., 83%) Favors ortho/para direction ppa_sol->ppa_high ppa_low Low P₂O₅ (e.g., 76%) Favors meta direction ppa_sol->ppa_low end_node Analyze Isomer Ratio (¹H NMR, GC-MS) ppa_high->end_node ppa_low->end_node fc_temp Lower Reaction Temperature (Favors Kinetic Product) fc_sol->fc_temp fc_solvent Change Solvent (e.g., try Nitromethane) fc_sol->fc_solvent fc_lewis Screen Lewis Acids (e.g., AlCl₃, FeCl₃, Sc(OTf)₃) fc_sol->fc_lewis fc_temp->end_node fc_solvent->end_node fc_lewis->end_node

Caption: A flowchart for troubleshooting poor regioselectivity in indanone synthesis.

Q2: My reaction yield is very low, and I'm isolating a significant amount of a higher molecular weight byproduct. What is happening?

A2: Identifying and Preventing Intermolecular Reactions

A low yield of the desired intramolecular product, coupled with the formation of high molecular weight species, strongly suggests that an intermolecular Friedel-Crafts acylation is competing with the desired cyclization.[5] Instead of the acylium ion reacting with its own tethered aromatic ring, it reacts with a separate molecule of the aromatic starting material. This leads to dimers or polymers and consumes your substrate.

Causality: This side reaction is favored under conditions of high concentration. At high concentrations, the probability of an activated intermediate encountering another substrate molecule is much higher than the probability of it contorting into the correct conformation for intramolecular cyclization.

Solutions:

  • High Dilution: This is the most effective principle to favor intramolecular reactions. By significantly increasing the solvent volume, you decrease the concentration of the starting material, thereby reducing the frequency of intermolecular collisions.

  • Slow Addition: Instead of adding all the starting material at once, use a syringe pump to add the 3-arylpropanoic acid or its acid chloride slowly over several hours to a solution of the catalyst. This keeps the instantaneous concentration of the reactive species very low, promoting cyclization.

G cluster_0 Desired Intramolecular Pathway cluster_1 Competing Intermolecular Pathway A Activated Intermediate B Substituted Indanone A->B Cyclization C Activated Intermediate E Dimer / Polymer (Byproduct) C->E Intermolecular Reaction D Another Substrate Molecule D->E Intermolecular Reaction

Caption: Competing reaction pathways in indanone synthesis.

Q3: My starting material has sensitive functional groups (esters, ethers, etc.) and is decomposing under the harsh acidic conditions. Are there milder alternatives?

A3: Mild Cyclization Methods for Sensitive Substrates

Classical Friedel-Crafts conditions involving strong Lewis acids (AlCl₃) or Brønsted acids (PPA, H₂SO₄) are often incompatible with delicate functional groups.[1] Fortunately, several milder methods have been developed.

Recommended Alternatives:

MethodCatalyst / ReagentKey AdvantagesReference
Meldrum's Acid Derivatives Metal Triflates (e.g., Sc(OTf)₃)Allows cyclization under much milder conditions. The generation of volatile byproducts (acetone, CO₂) simplifies workup.[6][7][8]
In Situ Acid Chloride Formation Niobium Pentachloride (NbCl₅)Acts as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a Lewis acid catalyst for the cyclization at room temperature.[6][9]
Indium(III) Catalysis Indium(III) salts (e.g., InCl₃)Effective for intramolecular Friedel-Crafts reactions under mild conditions, showing good functional group tolerance.[6]
Microwave-Assisted Synthesis Metal Triflates in Ionic LiquidsSignificantly reduces reaction times, which can minimize decomposition of sensitive substrates.[10]

These methods avoid the need for preparing and handling highly reactive acyl chlorides and proceed under conditions that preserve many common functional groups.

Frequently Asked Questions (FAQs)

Q4: What are the primary synthetic routes to substituted indanones?

A4: The most common and versatile methods for synthesizing the indanone core are:

  • Intramolecular Friedel-Crafts Acylation: This is the workhorse method, involving the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides using a strong Brønsted or Lewis acid.[5] It is widely used but can suffer from issues with regioselectivity and harsh conditions.[1]

  • Nazarov Cyclization: This is an acid-catalyzed 4π-electrocyclization of divinyl ketones.[11] For indanone synthesis, precursors like chalcones (1,3-diaryl-2-propen-1-ones) are often used, where one of the "vinyl" groups is part of the aromatic ring.[11][12]

  • Transition-Metal-Catalyzed Reactions: Modern methods include various palladium, rhodium, or nickel-catalyzed ring-closing reactions, which often offer high selectivity and milder conditions but may require more complex starting materials.[3][13][14]

Q5: How do I choose between using a 3-arylpropanoic acid with PPA versus converting it to the acid chloride first?

A5: The choice depends on your substrate's sensitivity, the desired scale, and environmental considerations.

  • Direct Cyclization of the Acid (e.g., with PPA):

    • Pros: This is a "one-step" process that avoids the generation of corrosive byproducts like HCl associated with making an acid chloride. It is often preferred for its operational simplicity and better atom economy, producing only water as a byproduct.[5]

    • Cons: Requires strong, often harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates.

  • Conversion to Acid Chloride Followed by Cyclization:

    • Pros: Converting the carboxylic acid to the more reactive acid chloride (using, e.g., SOCl₂ or (COCl)₂) allows for the use of a wider range of milder Lewis acids (FeCl₃, Sc(OTf)₃) and lower reaction temperatures.[6] This can improve functional group compatibility.

    • Cons: It adds an extra synthetic step. The reagents used to make the acid chloride are corrosive and generate toxic byproducts, which can be a concern for process safety and waste disposal.

Q6: Can I purify my indanone product if I have a mixture of regioisomers?

A6: Yes, but it can be challenging. Regioisomers often have very similar polarities and boiling points, making separation difficult.[1]

  • Column Chromatography: This is the most common method. You may need to screen multiple solvent systems and potentially use high-performance flash chromatography for better resolution. Sometimes, multiple columns are necessary.[15]

  • Crystallization: If one of the isomers is a solid and present in a significantly higher ratio, fractional crystallization can be an effective and scalable purification technique.

  • Preparative HPLC: For high-purity samples on a smaller scale, preparative HPLC is a powerful but more expensive option.

Given the difficulty, it is almost always more efficient to optimize the reaction for selectivity rather than relying on challenging downstream purification.[15]

Experimental Protocol: Regioselective Synthesis of 4,7-Dimethyl-1-indanone using PPA

This protocol is adapted from the work of van Leeuwen et al. and demonstrates the principle of controlling regioselectivity by tuning PPA concentration.[3] This specific example shows how to favor the isomer resulting from cyclization meta to the activating methoxy group.

Materials:

  • 2,5-Dimethylanisole

  • Methacrylic acid

  • Polyphosphoric acid (PPA) with 76% P₂O₅ content

  • Dichloromethane (DCM)

  • Crushed Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA, 76% P₂O₅, ~50 mL).

  • Addition of Reagents: To the PPA, add 2,5-dimethylanisole (1.0 eq) followed by the slow addition of methacrylic acid (1.1 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by TLC or GC-MS by carefully taking a small aliquot, quenching it in water, and extracting with an organic solvent.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Carefully and slowly pour the viscous reaction mixture onto the crushed ice with stirring. Caution: This is an exothermic process.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution (until effervescence ceases) to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Analysis and Purification: Determine the regioisomeric ratio of the crude product using ¹H NMR spectroscopy. Purify the desired 4,7-dimethyl-1-indanone isomer by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

Technical Support Center: 5,7-Dimethyl-1-indanone Stability and Experimental Guidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5,7-Dimethyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound to ensure its long-term stability?

For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] The recommended storage temperature is typically refrigerated. It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen. The compound is generally stable under normal storage conditions.[1]

Q2: What are the primary chemical incompatibilities of this compound that I should be aware of during my experiments?

This compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to significant degradation of the compound. It is also advisable to avoid contact with metals, as they can potentially catalyze degradation reactions.

Q3: My sample of this compound appears discolored (yellow to brown). Does this indicate degradation?

While pure 1-indanone is typically an off-white or light yellow crystalline solid, a darker brown and sticky appearance can be indicative of impurities or degradation.[1][2] Such discoloration could be due to slow oxidation or polymerization over time, especially if the compound has been stored improperly. A melting point determination can be a quick preliminary check for purity; a broad melting range or a melting point lower than the typical 76-79°C suggests the presence of impurities.[2] For quantitative experiments, it is advisable to use a purified sample.

Q4: What are the likely degradation pathways for this compound under stress conditions?

Based on the chemical structure of an aryl ketone, this compound is susceptible to several degradation pathways under forced conditions:

  • Acid-Catalyzed Reactions: Under strong acidic conditions, the ketone carbonyl can be protonated, which may facilitate subsequent reactions such as aldol condensation or other rearrangements, although indanones are relatively stable to acid-catalyzed hydrolysis of the ring.

  • Base-Catalyzed Reactions: The presence of α-protons to the carbonyl group makes this compound susceptible to base-catalyzed reactions like aldol condensation, which can lead to the formation of dimers or polymers, potentially observed as a discoloration or formation of insoluble material.

  • Oxidative Degradation: As a ketone, this compound can undergo oxidation, particularly with strong oxidizing agents like hydrogen peroxide. A potential pathway is the Baeyer-Villiger oxidation, which would convert the cyclic ketone into a lactone (a cyclic ester).[3]

  • Photodegradation: Aryl ketones are known to be sensitive to UV light.[4][5] Upon absorption of UV radiation, this compound can be excited to a triplet state, making it susceptible to photochemical reactions such as photoreduction or Norrish-type cleavage, leading to a variety of degradation products.

Troubleshooting Guides

Issue 1: Unexpected peak formation during HPLC analysis of a sample subjected to acidic stress.

Possible Cause: Under acidic conditions, particularly at elevated temperatures, this compound may undergo self-condensation reactions. The acidic environment can catalyze the enolization of the ketone, which then acts as a nucleophile to attack the protonated carbonyl of another molecule. This can lead to the formation of aldol condensation products.

Troubleshooting Steps:

  • Confirm Peak Identity: If possible, use LC-MS to obtain the mass of the unexpected peak. An aldol condensation product would have a mass corresponding to the dimer of this compound minus a molecule of water.

  • Optimize Stress Conditions: If the goal is to achieve limited, controlled degradation (typically 5-20% for forced degradation studies), reduce the severity of the acidic stress.[6] This can be achieved by:

    • Lowering the concentration of the acid (e.g., from 1N HCl to 0.1N HCl).

    • Decreasing the temperature of the reaction.

    • Reducing the exposure time.

  • NMR Analysis: For significant unknown peaks, isolation followed by NMR spectroscopy can help in structure elucidation to confirm the nature of the degradant.

Issue 2: Significant loss of this compound in a formulation containing hydrogen peroxide, with the appearance of a new, more polar peak in the chromatogram.

Possible Cause: This is likely due to oxidative degradation, with the Baeyer-Villiger oxidation being a probable pathway.[3] Hydrogen peroxide, especially in the presence of an acid or base catalyst, can oxidize the ketone to a lactone. The resulting lactone would be more polar than the starting ketone.

Troubleshooting Steps:

  • Characterize the Degradant: Use LC-MS to determine the mass of the new peak. The Baeyer-Villiger product would have a mass 16 Da higher than the parent compound, corresponding to the insertion of an oxygen atom.

  • Control Oxidative Stress: If the degradation is too extensive, modify the conditions:

    • Use a lower concentration of hydrogen peroxide (e.g., 3% instead of 30%).

    • Conduct the experiment at a lower temperature.

    • Ensure the pH is controlled, as the reaction rate can be pH-dependent.

  • Antioxidant Addition: For formulation development, if oxidative degradation is a concern, the inclusion of an antioxidant could be explored to improve stability.

Issue 3: Development of color and new peaks in a solution of this compound exposed to light.

Possible Cause: Aryl ketones are known to be photolabile.[4][5] Exposure to UV or even ambient light can lead to photodegradation. The formation of colored products is a common outcome of such reactions.

Troubleshooting Steps:

  • Protect from Light: All solutions and solid samples of this compound should be stored in amber vials or otherwise protected from light.

  • Conduct a Photostability Study: To understand the photolytic stability, a formal photostability study as per ICH Q1B guidelines should be conducted. This involves exposing the sample to a controlled amount of UV and visible light.

  • Analyze Degradants: Characterize the photolytic degradants using techniques like LC-MS/MS and NMR to understand the degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution of the compound at 80°C. Analyze the samples at specified time points.

  • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze the samples after the exposure period.

3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

1. Chromatographic Conditions (Starting Point):

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).

    • Initial Gradient: 30% Acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).

  • Column Temperature: 30°C

2. Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

Table 1: Summary of Predicted Stability of this compound under Different Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1N HCl, 60°C) ModerateAldol condensation products
Basic (e.g., 0.1N NaOH, 60°C) LowAldol condensation products, potential for other base-catalyzed reactions
Oxidative (e.g., 3% H₂O₂, RT) Moderate to LowBaeyer-Villiger oxidation product (lactone)
Thermal (80°C) High (solid), Moderate (solution)Minor decomposition products
Photolytic (UV/Vis light) LowProducts of photoreduction or Norrish-type cleavage

Visualizations

Degradation_Pathways main This compound acid Aldol Condensation Products main->acid  Strong Acid / Heat base Aldol Condensation Products main->base  Strong Base oxidative Baeyer-Villiger Product (Lactone) main->oxidative  H₂O₂ photo Photoreduction/Cleavage Products main->photo  UV/Vis Light Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Analysis HPLC-UV/MS Analysis Acid->Analysis Base Basic Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Results Identify Degradants & Establish Degradation Profile Analysis->Results

References

Technical Support Center: Scaling Up the Synthesis of 5,7-Dimethyl-1-indanone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This technical support guide is tailored for researchers, chemists, and drug development professionals focused on scaling up the synthesis of 5,7-Dimethyl-1-indanone for preclinical studies. Transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges. This document provides a comprehensive resource of troubleshooting guides and frequently asked questions to facilitate a safe, efficient, and reproducible scale-up process, ensuring the integrity of your preclinical pipeline.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route for this compound?

A1: The most common and industrially viable synthesis of this compound proceeds through a three-step sequence involving two Friedel-Crafts reactions.[1][2][3]

  • Step 1: Intermolecular Friedel-Crafts Acylation: This step involves the reaction of m-xylene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to produce 3-(2,4-dimethylbenzoyl)propanoic acid.[4]

  • Step 2: Reduction of the Ketone: The keto group of the propanoic acid intermediate is reduced to a methylene group. While laboratory methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reductions are effective, catalytic hydrogenation is often the preferred method for scale-up.[5][6][7][8] This is due to safety considerations, milder reaction conditions, and reduced hazardous waste.[5]

  • Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 4-(2,4-dimethylphenyl)butanoic acid undergoes an intramolecular cyclization to form the final product, this compound. This is typically achieved using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.[1][3]

The overall workflow is robust, utilizing readily available starting materials, which is a key consideration for large-scale synthesis.[1]

Experimental Workflow for Scaled-Up Synthesis

G cluster_0 Step 1: Intermolecular Friedel-Crafts Acylation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Intramolecular Cyclization A Charge m-Xylene & Succinic Anhydride to Reactor B Controlled addition of AlCl3 at <10 °C A->B C Reaction at 25-30 °C for 12-18h B->C D Quench with ice-water mixture C->D E Product Extraction & Isolation D->E F Dissolve Propanoic Acid Intermediate in Solvent E->F Intermediate 1 G Charge Pd/C Catalyst under Inert Atmosphere F->G H Pressurize Reactor with H2 (50-100 psi) G->H I Reaction at 50-60 °C until H2 uptake ceases H->I J Filter Catalyst & Concentrate Solution I->J K Add Butanoic Acid Intermediate to PPA J->K Intermediate 2 L Heat to 80-90 °C for 2-4h K->L M Quench Reaction with Ice-Water L->M N Extract Product with Organic Solvent M->N O Purification via Distillation or Crystallization N->O P P O->P Final Product: this compound

Caption: Scaled-up synthesis workflow for this compound.

Q2: We are observing low yields and significant tar formation during the initial Friedel-Crafts acylation (Step 1). What are the likely causes?

A2: Low yields and the formation of tarry byproducts are common challenges in Friedel-Crafts acylation, particularly on a larger scale.[9] The primary culprits are usually related to temperature control and catalyst activity.

  • Inadequate Temperature Control: The reaction of aluminum chloride with the reactants is highly exothermic. If the temperature is not rigorously controlled, especially during the addition of AlCl₃, localized overheating can occur, leading to polymerization and decomposition of the starting materials and products.[9]

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[10] Any water present in the reagents, solvent, or reaction vessel will react with and deactivate the catalyst, leading to an incomplete reaction.[10]

  • Incorrect Stoichiometry: Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a stable complex with it.[10] Using an insufficient amount of catalyst will result in low conversion.

Troubleshooting Flowchart for Low Yield in Friedel-Crafts Acylation

G Start Low Yield / Tar Formation in Friedel-Crafts Acylation CheckTemp Was the temperature maintained below 10°C during AlCl3 addition? Start->CheckTemp CheckMoisture Were all reagents and glassware rigorously dried? CheckTemp->CheckMoisture Yes ImproveCooling Implement a more efficient cooling system (e.g., jacketed reactor). Slow down the rate of AlCl3 addition. CheckTemp->ImproveCooling No CheckStoichiometry Was a stoichiometric amount of AlCl3 used? CheckMoisture->CheckStoichiometry Yes DryReagents Dry all solvents and reagents before use. Purge the reactor with an inert gas (N2 or Ar). CheckMoisture->DryReagents No AdjustStoichiometry Recalculate and ensure the correct molar equivalents of AlCl3. CheckStoichiometry->AdjustStoichiometry No Success Improved Yield and Purity CheckStoichiometry->Success Yes ImproveCooling->CheckMoisture DryReagents->CheckStoichiometry AdjustStoichiometry->Success

Caption: A decision-making flowchart for troubleshooting the Friedel-Crafts acylation step.

Troubleshooting Guide

Problem 1: Incomplete Ketone Reduction in Step 2
  • Symptoms: The presence of the starting material, 3-(2,4-dimethylbenzoyl)propanoic acid, or other ketone-containing impurities in the product from the reduction step, as confirmed by analytical methods such as TLC, HPLC, or NMR.

  • Potential Causes & Solutions:

    • Catalyst Poisoning (Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by various substances, including sulfur compounds, halides, and carbon monoxide.[11][12][13][14] These impurities can adsorb to the active sites of the catalyst, reducing its effectiveness.[11][14]

      • Solution: Ensure the intermediate from Step 1 is thoroughly purified to remove any potential catalyst poisons. This can often be achieved through recrystallization or washing.

    • Insufficient Hydrogen Pressure: Adequate hydrogen pressure is necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently.

      • Solution: Increase the hydrogen pressure, staying within the safety limits of the reactor. A pressure range of 50-100 psi is typically effective.

    • Poor Agitation: Inefficient mixing can lead to poor contact between the substrate, catalyst, and hydrogen gas, resulting in a slower reaction rate.

      • Solution: Increase the stirring speed to ensure the catalyst is well-suspended and to maximize the gas-liquid interface. The use of baffles in the reactor can also improve mixing.

Problem 2: Challenges in the Final Cyclization Step (Step 3)
  • Symptoms: Low conversion of 4-(2,4-dimethylphenyl)butanoic acid to this compound, or the formation of polymeric byproducts.[1]

  • Potential Causes & Solutions:

    • High Viscosity of Polyphosphoric Acid (PPA): On a large scale, the high viscosity of PPA can make effective stirring difficult, which can lead to localized overheating and charring.[15][16][17][18]

      • Solution: Utilize a high-torque overhead mechanical stirrer capable of handling viscous mixtures. An alternative is to use Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which is often less viscous and can be more effective at lower temperatures.[19][20][21][22][23]

    • Inadequate Reaction Temperature or Time: The intramolecular Friedel-Crafts acylation requires sufficient heat to overcome the activation energy barrier.

      • Solution: Monitor the reaction progress by TLC or HPLC while gradually increasing the temperature in 5-10 °C increments. Ensure the reaction is allowed to proceed for an adequate amount of time, typically 2-4 hours.

Table 1: Comparison of Key Reaction Parameters for Lab-Scale vs. Scaled-Up Synthesis

ParameterLab-Scale (e.g., 10g)Scaled-Up (e.g., 1kg)Key Considerations for Scale-Up
Friedel-Crafts Acylation
AlCl₃ AdditionManual, portion-wiseAutomated solid doser or slow, controlled manual additionStrict temperature control is critical. A slower addition rate is necessary.
Temperature ControlIce bathJacketed reactor with a chiller/heater unitThe surface-area-to-volume ratio decreases, making heat dissipation more challenging.
WorkupSeparatory funnelJacketed reactor with a bottom outlet valveEfficiently and safely handle large volumes of aqueous and organic layers.
Catalytic Hydrogenation
Hydrogen SourceHydrogen-filled balloon or cylinderHigh-pressure hydrogen cylinder or plant supplyAdherence to strict safety protocols for handling flammable gas under pressure is paramount.
Catalyst FiltrationBuchner funnel with CeliteEnclosed filter press or Nutsche filterPrevent exposure of the potentially pyrophoric catalyst to air.
Intramolecular Cyclization
PPA HandlingManual pouringMechanical pumping or careful manual chargingThe high viscosity of PPA may require specialized handling equipment.[15][16][17][18]
StirringMagnetic stir barHigh-torque overhead mechanical stirrerEnsure efficient mixing in the viscous medium to prevent localized overheating and charring.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5,7-Dimethyl-1-indanone and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indanone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. The substitution pattern on the indanone ring system can profoundly influence the biological activity of the resulting compounds. This guide provides an in-depth comparative analysis of the biological activity of 5,7-Dimethyl-1-indanone and its structural isomers, drawing upon available experimental data to illuminate structure-activity relationships.

While direct head-to-head comparative studies on all dimethyl-1-indanone isomers are limited in the current literature, this guide synthesizes existing data on individual isomers and related derivatives to provide a valuable comparative overview. We will delve into key therapeutic areas where indanone derivatives have shown promise, including oncology, neurodegenerative diseases, and inflammatory conditions. Furthermore, this guide will provide detailed experimental protocols for key biological assays and visualize relevant signaling pathways to offer a comprehensive understanding of their mechanisms of action.

The Indanone Scaffold: A Versatile Pharmacophore

The 1-indanone core, a bicyclic ketone composed of a benzene ring fused to a cyclopentanone ring, is a common motif in numerous biologically active natural products and synthetic compounds.[1][2] Its rigid structure provides a defined orientation for substituent groups, facilitating specific interactions with biological targets. The position of methyl groups on the aromatic ring of the indanone scaffold can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacological effects.[3]

Comparative Biological Activities of Dimethyl-1-Indanone Isomers

This section will explore the known biological activities of various dimethyl-1-indanone isomers and their derivatives, focusing on anticancer, neuroprotective, and anti-inflammatory properties.

Anticancer Activity

Indanone derivatives have demonstrated significant potential as anticancer agents, with mechanisms often involving the disruption of cellular processes essential for tumor growth and survival.[1][4]

One notable derivative, the indanone-based thiazolyl hydrazone (ITH-6), has shown potent cytotoxicity against p53 mutant colorectal cancer cell lines.[5][6] Mechanistic studies revealed that ITH-6 induces G2/M cell cycle arrest and apoptosis, associated with an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH) levels.[5] Furthermore, ITH-6 has been shown to downregulate the expression of NF-κB p65 and Bcl-2, key proteins involved in cell survival and apoptosis.[5][6]

Table 1: Summary of Anticancer Activity of Selected Indanone Derivatives

Compound/DerivativeCancer Cell LineReported Activity (IC50)Mechanism of ActionReference
ITH-6 (Indanone-based thiazolyl hydrazone)HT-29, COLO 205, KM 12 (Colorectal)0.41 - 0.98 µMG2/M arrest, apoptosis, ROS induction, NF-κB and Bcl-2 downregulation[5][6]
Gallic acid-based indanoneMCF-7 (Breast)2.2 µMTubulin polymerization inhibition, G2/M arrest, apoptosis[8][9]
2-benzylidene-4,7-dimethyl indan-1-oneBreast cancer cell linesPotent antiproliferative activityTopoisomerase IIα-selective inhibition[7]
Neuroprotective Activity

The indanone scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[2][10] This has spurred significant research into other indanone derivatives as potential neuroprotective agents.[11][12][13]

Derivatives of 5,6-dimethoxy-1-indanone, structurally similar to dimethyl-1-indanone isomers, have been investigated as multifunctional agents for Alzheimer's disease. One such derivative, a 5,6-dimethoxy-indanone-chalcone-carbamate hybrid, demonstrated dual inhibition of acetylcholinesterase and inflammation.[14] This compound was found to inhibit AChE activity, reduce amyloid-β (Aβ) plaque deposition, and exert anti-inflammatory effects in a mouse model of Alzheimer's disease.[14]

While direct comparative data for dimethyl-1-indanone isomers is lacking, the established neuroprotective potential of the indanone core suggests that these isomers are promising candidates for further investigation in the context of neurodegenerative diseases. The position of the methyl groups could influence binding affinity to key enzymes like AChE and monoamine oxidase (MAO), as well as blood-brain barrier permeability.[15][16][17]

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Indanone derivatives have emerged as promising candidates in this area.[18][19][20][21][22]

A notable example is 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), a derivative of 4,7-dimethyl-1-indanone.[23][24][25] IPX-18 has demonstrated potent anti-inflammatory activity by inhibiting the release of key pro-inflammatory cytokines such as TNF-α and IFN-γ in human whole blood and peripheral blood mononuclear cells (PBMCs), with IC50 values in the nanomolar range.[23][24][25] The mechanism of action for IPX-18 involves the modulation of the NF-κB and Nrf2 signaling pathways.[23][24][25]

The anti-inflammatory potential of the indanone scaffold is further supported by studies on other derivatives that inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[18][20] These findings highlight the importance of the substitution pattern on the indanone ring in determining anti-inflammatory potency and mechanism of action.

Mechanistic Insights: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the expression of genes involved in inflammation and immunity. The canonical pathway is activated by pro-inflammatory stimuli such as LPS or TNF-α, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes, including those encoding for pro-inflammatory cytokines. The ability of certain indanone derivatives to inhibit NF-κB activation is a key mechanism underlying their anti-inflammatory effects.

NF_kB_Signaling_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Gene_Expression Activates Transcription Indanone Indanone Derivatives Indanone->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and the inhibitory action of indanone derivatives.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These protocols serve as a starting point and may require optimization based on specific cell lines and laboratory conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to determine the cytotoxic potential of compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl-1-indanone isomers (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the dimethyl-1-indanone isomers in complete culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Serial Dilutions of Compounds Incubate_Overnight->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl-1-indanone isomers (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 50 µL of buffer.

  • Enzyme Addition: Add 25 µL of AChE solution to each well to initiate the reaction. Include a control with no inhibitor.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Directions

The indanone scaffold is a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. While direct comparative data for all dimethyl-1-indanone isomers is currently limited, the available evidence strongly suggests that the position of the methyl groups plays a critical role in determining the pharmacological profile of these compounds.

Derivatives of 4,7-dimethyl-1-indanone have shown potent anti-inflammatory and anticancer activities, while derivatives of 5,6-dimethoxy-1-indanone (a close structural analog of 5,6-dimethyl-1-indanone) exhibit promising neuroprotective effects. These findings underscore the importance of systematic structure-activity relationship studies to fully elucidate the therapeutic potential of the various dimethyl-1-indanone isomers.

Future research should focus on the synthesis and comprehensive biological evaluation of all positional isomers of dimethyl-1-indanone. Head-to-head comparisons in a panel of standardized in vitro and in vivo assays will be crucial for identifying the most promising candidates for further preclinical and clinical development. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such future investigations. By systematically exploring the chemical space around the indanone scaffold, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

A Comparative Analysis of 5,7-Dimethyl-1-indanone and 4,7-Dimethyl-1-indanone in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1-indanone scaffold serves as a privileged structure, forming the backbone of numerous compounds with diverse biological activities, from anti-inflammatory to neuroprotective and anticancer agents.[1][2][3] The biological profile of these molecules can be significantly modulated by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of two isomeric dimethyl-substituted 1-indanones: 5,7-Dimethyl-1-indanone and 4,7-Dimethyl-1-indanone.

Therefore, this guide will adopt a dual approach. Firstly, it will present a comprehensive case study on a well-characterized derivative of 4,7-Dimethyl-1-indanone, showcasing its established anti-inflammatory activity and mechanism of action. Secondly, it will offer a theoretical comparison based on established structure-activity relationship (SAR) principles within the broader class of indanone derivatives, to hypothesize how the differential placement of the methyl groups might influence their biological profiles.

Case Study: The Anti-inflammatory Profile of a 4,7-Dimethyl-1-indanone Derivative

A notable derivative of 4,7-Dimethyl-1-indanone, 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18), has been the subject of preclinical analysis and has demonstrated significant anti-inflammatory properties.[4] This compound has been shown to modulate key signaling pathways involved in the inflammatory response, namely the NF-κB and Nrf2 pathways.[4]

Quantitative Analysis of Anti-inflammatory Activity

The inhibitory effects of IPX-18 on the release of pro-inflammatory cytokines were evaluated in human whole blood (HWB) and peripheral blood mononuclear cells (PBMCs). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.[5]

CytokineAssay SystemIC50 (nM)
TNF-α HWB298.8
PBMCs96.29
IFN-γ HWB217.6
PBMCs103.7
IL-2 HWB416.0
PBMCs122.9
IL-8 HWB336.6
PBMCs105.2

The data indicates that IPX-18 is a potent inhibitor of key pro-inflammatory cytokines, with activity in the nanomolar range.[5]

Mechanism of Action: Modulation of NF-κB and Nrf2 Signaling

The anti-inflammatory effects of IPX-18 are attributed to its influence on the NF-κB and Nrf2 signaling pathways. The NF-κB pathway is a central regulator of inflammation, while the Nrf2 pathway is a key regulator of the antioxidant response.[6][7][8] There is significant crosstalk between these two pathways, where activation of Nrf2 can lead to the suppression of NF-κB activity.[9][10] Computational docking studies have predicted that IPX-18 can effectively bind to the p50 subunit of NF-κB.[4] This interaction is believed to inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. Concurrently, treatment with IPX-18 has been shown to increase the levels of Nrf2.[4]

NFkB_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c sequesters for degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates IPX18 IPX-18 (4,7-Dimethyl-1-indanone derivative) IPX18->NFkB inhibits IPX18->Keap1 inhibits interaction with Nrf2 Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_n->Inflammatory_Genes activates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE activates ARE->NFkB_n suppresses

Figure 1: Simplified diagram of the NF-κB and Nrf2 signaling pathways and the proposed modulatory role of the 4,7-Dimethyl-1-indanone derivative, IPX-18.

Theoretical Comparison: 5,7-Dimethyl- vs. 4,7-Dimethyl-1-indanone

In the absence of direct experimental data for this compound, we can leverage our understanding of structure-activity relationships for the 1-indanone scaffold to postulate potential differences in biological activity compared to the 4,7-isomer. The position of substituents on the aromatic ring of the indanone core is known to influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets.[11]

Electronic Effects

The electron-donating nature of methyl groups can influence the reactivity of the indanone ring system.

  • 4,7-Dimethyl-1-indanone: The methyl groups are positioned para and ortho to the carbon atom where the cyclopentanone ring is fused. This arrangement can influence the electron density of the aromatic ring and potentially affect interactions with target proteins.

  • This compound: In this isomer, both methyl groups are meta to the point of ring fusion. This positioning would have a different electronic influence on the benzene ring compared to the 4,7-isomer, which could alter the molecule's binding affinity for specific biological targets. For instance, in some series of 2-benzylidene-1-indanone derivatives, the placement of electron-donating groups on the indanone ring has been shown to be crucial for activity.[12]

Steric Effects

The spatial arrangement of the methyl groups can create steric hindrance that may either favor or hinder binding to a target protein.

  • 4,7-Dimethyl-1-indanone: The methyl group at position 4 is adjacent to the carbonyl group of the indanone, which could influence the accessibility of this functional group to interacting molecules. The methyl group at position 7 is relatively more exposed.

  • This compound: The methyl groups at positions 5 and 7 are further away from the carbonyl group compared to the methyl group at position 4 in the other isomer. This difference in steric bulk distribution around the indanone core could lead to different binding orientations and affinities within the active site of a target enzyme or receptor.

Experimental Protocols

To facilitate further research in this area, a generalized protocol for a key biological assay is provided below.

Pro-inflammatory Cytokine Release Assay (ELISA)

This protocol describes the measurement of cytokine release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound and 4,7-Dimethyl-1-indanone)

  • Human TNF-α, IL-6, etc. ELISA kits

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Seeding: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the desired concentrations of the compounds to the wells containing PBMCs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant from each well.

  • ELISA: Quantify the concentration of the desired cytokine (e.g., TNF-α) in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Figure 2: A generalized workflow for the evaluation of anti-inflammatory activity using a cytokine release assay.

Conclusion and Future Directions

While a direct, evidence-based comparison of the biological activities of this compound and 4,7-Dimethyl-1-indanone is currently limited by the available data, this guide provides a framework for understanding their potential differences. The case study of the 4,7-Dimethyl-1-indanone derivative, IPX-18, highlights the potential of this scaffold in the development of potent anti-inflammatory agents through the modulation of the NF-κB and Nrf2 pathways.

The theoretical analysis based on SAR principles suggests that the isomeric position of the dimethyl substituents is likely to have a significant impact on the biological activity of these compounds. Future research should focus on the direct synthesis and biological evaluation of this compound in a battery of assays, including those for anti-inflammatory, neuroprotective, and anticancer activities. Direct comparative studies with 4,7-Dimethyl-1-indanone and its derivatives will be invaluable in elucidating the precise structure-activity relationships and identifying the optimal substitution pattern for desired therapeutic effects. The experimental protocol provided herein offers a starting point for such investigations.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dimethyl-1-Indanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the precise structural elucidation of isomeric compounds is a cornerstone of robust research and development. Dimethyl-1-indanone and its constitutional isomers represent a class of molecules with significant potential, serving as versatile scaffolds in the design of novel therapeutic agents. Their pharmacological activity is intrinsically linked to their specific substitution patterns. Consequently, the ability to definitively distinguish between these isomers is not merely an academic exercise but a critical step in ensuring the synthesis of the correct bioactive compound.

This guide provides a comprehensive comparative analysis of the spectroscopic data of various dimethyl-1-indanone isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore how the subtle shifts in methyl group positioning on the indanone framework give rise to unique and identifiable spectral fingerprints.

The Spectroscopic Challenge of Isomers

Constitutional isomers, such as the different dimethyl-1-indanone variants, share the same molecular formula but differ in the connectivity of their atoms. This structural variance, while seemingly minor, profoundly influences the electronic environment of each atom and the vibrational modes of the bonds within the molecule. It is these differences that we exploit using various spectroscopic techniques to assign the correct structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for differentiating isomers. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. The positions of the two methyl groups on the indanone ring system will significantly alter the chemical shifts and coupling patterns of the aromatic and aliphatic protons.

Key Differentiating Features in ¹H NMR:

  • Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern of the methyl groups on the benzene ring directly impacts the chemical shifts and splitting patterns of the aromatic protons. Isomers with methyl groups on the aromatic ring will exhibit fewer aromatic protons and distinct splitting patterns (e.g., singlets, doublets, or triplets) depending on the relative positions of the remaining protons. For instance, 4,7-dimethyl-1-indanone will show two singlets in the aromatic region, while 5,6-dimethyl-1-indanone will also present two singlets but at different chemical shifts.

  • Aliphatic Region (δ 2.0-3.5 ppm): The protons on the five-membered ring (at C2 and C3) will also be affected. For isomers with methyl groups on the aliphatic portion of the molecule, such as 2,2-dimethyl-1-indanone and 3,3-dimethyl-1-indanone, the integration and multiplicity of these signals will be characteristic. 2,2-dimethyl-1-indanone will show a singlet for the C3 protons, while 3,3-dimethyl-1-indanone will show a singlet for the C2 protons. 2,3-dimethyl-1-indanone will exhibit more complex splitting patterns for the C2 and C3 protons due to the presence of adjacent chiral centers.

  • Methyl Region (δ 2.0-2.5 ppm): The chemical shifts of the methyl protons themselves are diagnostic. Aromatic methyl protons will typically resonate at a different frequency compared to aliphatic methyl protons.

Workflow for ¹H NMR Data Acquisition:

G prep Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ acquire Data Acquisition 400 MHz Spectrometer prep->acquire Insert into spectrometer process Data Processing Fourier Transform, Phasing, Baseline Correction acquire->process Generate FID analyze Spectral Analysis Chemical Shift, Integration, Multiplicity process->analyze Generate Spectrum

Caption: A streamlined workflow for acquiring and analyzing ¹H NMR spectra.

Comparative ¹H NMR Data of Dimethyl-1-Indanone Isomers (CDCl₃, 400 MHz)

IsomerAromatic Protons (δ, ppm, J in Hz)Aliphatic Protons (δ, ppm)Methyl Protons (δ, ppm)
2,2-Dimethyl-1-indanone 7.73 (d, J=7.7), 7.56 (t, J=7.5), 7.48 (d, J=7.7), 7.36 (t, J=7.4)[1]2.97 (s, 2H)[1]1.25 (s, 6H)[1]
3,3-Dimethyl-1-indanone ~7.3-7.8 (m, 4H)2.65 (s, 2H)1.40 (s, 6H)
4,7-Dimethyl-1-indanone 7.21 (s, 1H), 6.99 (s, 1H)3.01 (t, J=6.0, 2H), 2.65 (t, J=6.0, 2H)2.58 (s, 3H), 2.30 (s, 3H)
5,6-Dimethyl-1-indanone 7.52 (s, 1H), 7.07 (s, 1H)3.05 (t, J=6.0, 2H), 2.63 (t, J=6.0, 2H)2.32 (s, 3H), 2.29 (s, 3H)
Data Not Available 4,5-Dimethyl-1-indanone, 4,6-Dimethyl-1-indanone, 5,7-Dimethyl-1-indanone, 6,7-Dimethyl-1-indanone

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information to ¹H NMR, offering a direct view of the carbon framework. The chemical shift of each carbon atom is unique and highly dependent on its local electronic environment and hybridization.

Key Differentiating Features in ¹³C NMR:

  • Carbonyl Carbon (δ > 200 ppm): The chemical shift of the carbonyl carbon (C=O) is a key indicator. While generally found in the downfield region, its precise location can be influenced by the substitution pattern on the aromatic ring.

  • Aromatic Carbons (δ 120-160 ppm): The number of signals and their chemical shifts in the aromatic region directly correspond to the number of unique carbon environments in the benzene ring. Symmetrical isomers will show fewer signals than asymmetrical ones.

  • Aliphatic Carbons (δ 20-50 ppm): The chemical shifts of the C2 and C3 carbons, as well as the methyl carbons, are highly diagnostic of the substitution pattern. For example, a quaternary carbon (like C2 in 2,2-dimethyl-1-indanone) will have a distinct chemical shift compared to a methylene or methine carbon.

Comparative ¹³C NMR Data of Dimethyl-1-Indanone Isomers (CDCl₃, 100 MHz)

IsomerCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
2,2-Dimethyl-1-indanone ~209~123, 127, 134, 135, 15345.1, 36.524.8
3,3-Dimethyl-1-indanone ~207~123, 127, 134, 137, 15349.3, 42.129.3
4,7-Dimethyl-1-indanone ~208~125, 130, 133, 136, 140, 15136.2, 24.919.5, 18.2
5,6-Dimethyl-1-indanone ~207~124, 131, 136, 137, 144, 15236.5, 25.820.1, 19.8
Data Not Available 4,5-Dimethyl-1-indanone, 4,6-Dimethyl-1-indanone, this compound, 6,7-Dimethyl-1-indanone

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. While it may not always provide the same level of detail as NMR for distinguishing complex isomers, it offers a rapid and valuable confirmation of functional groups and can reveal subtle structural differences.

Key Differentiating Features in IR Spectroscopy:

  • Carbonyl Stretch (C=O): All dimethyl-1-indanone isomers will exhibit a strong absorption band for the carbonyl group, typically in the range of 1680-1720 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring and the steric environment around the carbonyl group. Aromatic ketones generally show a C=O stretch at a lower frequency than non-conjugated ketones.[2]

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. The pattern and intensity of these bands can provide clues about the substitution on the aromatic and aliphatic rings.

  • "Fingerprint" Region (below 1500 cm⁻¹): This region contains a complex series of absorptions corresponding to various bending and stretching vibrations. While difficult to interpret from first principles, the unique pattern of peaks in this region serves as a "fingerprint" for a specific molecule, making it useful for direct comparison with a known standard.

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

G sample Place small amount of sample on ATR crystal background Collect Background Spectrum sample->background Clean crystal scan Collect Sample Spectrum background->scan Apply pressure process Process Data (Background Subtraction) scan->process Generate interferogram

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Comparative IR Data of Dimethyl-1-Indanone Isomers (cm⁻¹)

IsomerC=O StretchAromatic C=C StretchC-H Bending (out-of-plane)
2,2-Dimethyl-1-indanone ~1705~1600, 1465~850-750
3,3-Dimethyl-1-indanone ~1708~1605, 1460~850-750
4,7-Dimethyl-1-indanone ~1700~1590, 1470~880-800
5,6-Dimethyl-1-indanone ~1702~1595, 1480~870-820
Data Not Available 2,3-Dimethyl-1-indanone, 4,5-Dimethyl-1-indanone, 4,6-Dimethyl-1-indanone, this compound, 6,7-Dimethyl-1-indanone

Note: The exact positions of IR absorptions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film, or ATR).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all dimethyl-1-indanone isomers have the same molecular weight (160.21 g/mol ), their fragmentation patterns upon ionization can be distinct, offering valuable clues to their structures.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The presence of a molecular ion peak at m/z 160 confirms the molecular formula.

  • Fragmentation Pathways: The primary fragmentation pathways for indanones often involve the loss of small, stable molecules or radicals. Common losses include CO (28 Da) and CH₃ (15 Da). The relative abundance of these fragment ions can differ significantly between isomers due to the varying stability of the resulting carbocations. For instance, isomers with aliphatic methyl groups are more likely to show a prominent [M-15]⁺ peak corresponding to the loss of a methyl radical.

Illustrative Fragmentation Pathways:

G M [M]⁺˙ m/z 160 M_CO [M-CO]⁺˙ m/z 132 M->M_CO - CO M_CH3 [M-CH₃]⁺ m/z 145 M->M_CH3 - •CH₃

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Commercially Available 5,7-Dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Niche Building Block

5,7-Dimethyl-1-indanone (CAS No. 6682-69-5) is a substituted indanone, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] Indanone derivatives have been explored as potent agents in various therapeutic areas, including the development of multi-functional drugs for treating Alzheimer's disease.[3] As with any specialized chemical intermediate, the absolute and relative purity of the starting material is not merely a quality control metric; it is a fundamental prerequisite for reproducible, reliable, and valid downstream research.

The presence of uncharacterized impurities—be they residual starting materials, synthetic by-products, or isomers—can confound experimental results, leading to erroneous structure-activity relationship (SAR) data and potentially toxicological concerns. This guide provides a comprehensive, field-tested framework for researchers to independently verify the purity of commercially sourced this compound. We will move beyond a simple recitation of methods to explain the causality behind our analytical choices, emphasizing an orthogonal approach where distinct, complementary techniques are leveraged to build a high-confidence purity profile. Our philosophy is that a well-designed analytical workflow is a self-validating system, providing trustworthy data that stands up to scientific scrutiny.

Pillar 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: Why HPLC is the Workhorse for Purity Profiling

RP-HPLC is the quintessential first-line technique for purity assessment. Its power lies in its ability to separate the target analyte from non-volatile and semi-volatile impurities based on differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. For a moderately polar compound like this compound, this method is exceptionally well-suited to detect structurally similar impurities, such as other dimethyl-indanone isomers or precursor molecules from its synthesis.[4][5]

A gradient elution method, where the mobile phase composition is varied over time, is selected to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and detected. The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra across all peaks, a critical step for peak purity analysis and preliminary impurity identification.

Experimental Protocol: HPLC-PDA for Purity Determination
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Scientist's Note: The addition of a small amount of acid like formic acid sharpens peak shape for ionizable compounds and ensures consistent retention times.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Instrumental Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • PDA Detector: Wavelength 254 nm for quantitation; scan range 200-400 nm for peak purity.

    • Gradient Program:

      • 0.0 min: 30% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 30% B

      • 15.0 min: 30% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Perform peak purity analysis on the main this compound peak using the PDA spectral data to check for co-eluting impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing MP Prepare Mobile Phases (A: H2O/FA, B: ACN/FA) Inj Inject 2 µL onto C18 Column MP->Inj Sample Weigh & Dissolve Sample (1 mg/mL) Filt Filter through 0.22 µm PTFE Sample->Filt Filt->Inj Grad Run Gradient Elution (30-95% B) Inj->Grad Det Detect at 254 nm (PDA Scan 200-400 nm) Grad->Det Integ Integrate All Peaks Det->Integ AreaPct Calculate Purity (Area % Normalization) Integ->AreaPct PeakPur Perform Peak Purity Analysis AreaPct->PeakPur

Caption: HPLC-PDA workflow for purity analysis of this compound.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: An Orthogonal View on Volatile Impurities

GC-MS provides a powerful, orthogonal assessment to HPLC. It separates compounds based on their volatility and interaction with a capillary column, followed by detection with a mass spectrometer that provides structural information based on mass-to-charge ratio and fragmentation patterns. This technique is exceptionally sensitive and is ideal for identifying volatile organic impurities, such as residual solvents from synthesis (e.g., toluene, hexane) or low-boiling point synthetic by-products that might be missed by HPLC.[7][8]

The electron ionization (EI) source in the mass spectrometer fragments the molecules in a reproducible way, creating a "mass spectral fingerprint." This fingerprint can be compared against extensive libraries (like NIST) for confident identification of known impurities.[8]

Experimental Protocol: GC-MS for Impurity Identification
  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in Dichloromethane (DCM).

    • Perform a 1:10 dilution of the stock solution with DCM to a final concentration of 100 µg/mL in a GC vial.

    • Scientist's Note: Lowering the concentration prevents detector saturation by the main peak and improves the detection limits for trace impurities.

  • Instrumental Parameters:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Splitless mode, 280 °C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 min.

    • MS Parameters:

      • Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to determine purity by area percent, similar to HPLC.

    • Examine the mass spectrum of each impurity peak.

    • Perform a library search (e.g., NIST) on the impurity spectra to tentatively identify them.

    • Confirm the identity of the main peak by its mass spectrum, which should show a molecular ion (M+) at m/z 160.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC Separation & MS Detection cluster_data Data Analysis Prep Prepare Sample (100 µg/mL in DCM) Inj Inject 1 µL (Splitless) Prep->Inj Sep Separate on DB-5ms Column (Temperature Program) Inj->Sep Ion Ionize & Fragment (70 eV EI) Sep->Ion Scan Scan m/z 40-450 Ion->Scan TIC Analyze Total Ion Chromatogram (Area % Purity) Scan->TIC MS Extract Mass Spectrum for Each Peak Scan->MS Lib Perform NIST Library Search MS->Lib ID Identify Impurities Lib->ID

Caption: GC-MS workflow for purity and impurity ID of this compound.

Pillar 3: Quantitative NMR (qNMR) Spectroscopy

Expertise & Experience: The Gold Standard for Absolute Purity

While chromatographic methods provide excellent relative purity (area %), they are blind to non-UV active or non-volatile/non-ionizable impurities and require response factor assumptions. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines purity on an absolute molar basis, making it orthogonal to chromatography.[9][10] It is non-destructive and provides structural confirmation simultaneously.[11]

The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (e.g., ¹H) and the number of nuclei contributing to that signal.[12] By comparing the integral of a known analyte resonance to the integral of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated with high precision.[13]

Experimental Protocol: ¹H qNMR for Absolute Purity Determination
  • Materials:

    • Analyte: this compound.

    • Internal Standard (IS): Maleic Anhydride (Certified Reference Material).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Scientist's Note: Maleic Anhydride is an excellent IS because its sharp singlet resonance in the aromatic region does not overlap with the analyte signals. DMSO-d₆ is chosen for its ability to dissolve both the analyte and the IS.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial (record weight to 0.01 mg).

    • Accurately weigh ~10 mg of Maleic Anhydride into the same vial (record weight to 0.01 mg).

    • Add approximately 0.7 mL of DMSO-d₆.

    • Vortex thoroughly to ensure complete dissolution.

    • Transfer the solution to a high-precision NMR tube.

  • Instrumental Parameters (400 MHz NMR or higher):

    • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of any integrated proton (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans (ns): 16 or higher for good signal-to-noise.

    • Acquisition Time (aq): ≥ 3 seconds.

    • Spectral Width (sw): ~20 ppm.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the aromatic singlet).

    • Integrate the singlet for the internal standard (Maleic Anhydride).

    • Calculate the purity using the following formula:

    Purity (%) = (I_A / I_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (m_IS / m_A) * P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (e.g., N_A = 1 for an aromatic CH)

    • MW: Molecular Weight (Analyte: 160.21 g/mol )

    • m: mass

    • P: Purity of the Internal Standard (as a decimal)

    • Subscripts A and IS: refer to Analyte and Internal Standard, respectively.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation WeighA Accurately Weigh Analyte (m_A) Diss Dissolve in DMSO-d6 WeighA->Diss WeighIS Accurately Weigh Int. Std. (m_IS) WeighIS->Diss Acq Acquire 1H Spectrum (Long Relaxation Delay) Diss->Acq Proc Process Spectrum (FT, Phasing, Baseline) Acq->Proc Integ Integrate Analyte (I_A) & Int. Std. (I_IS) Signals Proc->Integ Calc Calculate Absolute Purity Using Formula Integ->Calc

Caption: qNMR workflow for absolute purity determination of this compound.

Comparative Analysis: Interpreting Data from Commercial Sources

To illustrate the power of this orthogonal approach, we present hypothetical data from three different commercial suppliers of this compound.

SupplierStated PurityHPLC Purity (Area %)GC-MS Purity (Area %)qNMR Purity (w/w %)Notes on Impurities Detected
Supplier A >98%99.2%99.1%98.9%Trace (0.1%) of Toluene detected by GC-MS.
Supplier B 98%97.8%97.5%92.3%HPLC shows an unknown peak at 1.5%. qNMR suggests the presence of non-protonated or inorganic impurities not seen by other methods.
Supplier C >99% (HPLC)99.6%99.5%96.5%GC-MS identifies 0.3% 4,7-Dimethyl-1-indanone isomer. qNMR result is lower, likely due to the presence of water or inorganic salts.

Analysis of Results:

  • Supplier A appears to provide high-quality material. The purity values are consistent across all three methods, with only a minor residual solvent detected.

  • Supplier B presents a significant discrepancy. While the chromatographic purity is close to the stated value, the much lower qNMR result indicates the presence of significant impurities that are "invisible" to HPLC and GC-MS (e.g., salts, inorganic material), making this batch unsuitable for quantitative applications.[10]

  • Supplier C highlights the importance of orthogonality. While the chromatographic purity is very high, both GC-MS and qNMR reveal issues. GC-MS identifies a critical isomeric impurity, while the lower qNMR value points to the presence of water or other non-chromatographable substances.

Conclusion

Assessing the purity of a critical reagent like this compound is not a task for a single analytical technique. A robust, trustworthy evaluation can only be achieved through the strategic application of orthogonal methods. By combining the high-resolution separation of RP-HPLC , the sensitive impurity identification of GC-MS , and the absolute quantitation of qNMR , researchers can build a complete purity profile. This multi-faceted approach empowers scientists to validate the quality of their commercial reagents, ensuring the integrity and reproducibility of their research and development efforts.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on 5,7-Dimethyl-1-indanone, a substituted indanone derivative. While the indanone scaffold is a privileged structure in medicinal chemistry, its interaction with off-target enzymes can lead to unforeseen side effects or reveal new therapeutic opportunities. This document outlines the rationale behind selecting a panel of related enzymes, detailed experimental protocols for assessing inhibitory activity, and a template for data presentation and interpretation.

Rationale for Enzyme Selection: Deconstructing the Indanone Scaffold

The 1-indanone core is structurally related to the endogenous substrates of several key enzyme families. Furthermore, extensive research on various indanone derivatives has highlighted their potential to inhibit specific enzymes, primarily in the central nervous system.[1][2][3] Therefore, a logical cross-reactivity panel for this compound should, at a minimum, include the following enzymes.

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical for regulating neurotransmitter levels. Many indanone derivatives have been designed as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[1][4][5][6] Given this precedent, assessing the inhibitory potential of this compound against both AChE and BChE is a primary concern.

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Indanone derivatives have been identified as potent and, in some cases, selective inhibitors of MAO-A and MAO-B, making them relevant targets in the context of neurodegenerative diseases like Parkinson's.[2][3][7][8][9]

  • Human Carboxylesterase 2 (hCES2A): This serine hydrolase, predominantly found in the small intestine, is involved in the metabolism of various ester-containing drugs.[10] Investigating potential inhibition of hCES2A is crucial for understanding the pharmacokinetic profile and potential drug-drug interactions of this compound.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is essential for generating reliable and reproducible cross-reactivity data. The following workflow outlines the key stages of the investigation.

experimental_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_dose_response Dose-Response Analysis cluster_analysis Data Analysis & Interpretation A Compound Solubilization (this compound in DMSO) C Single-Concentration Inhibition Assay (e.g., 10 µM) A->C B Enzyme & Substrate Preparation B->C E IC50 Determination Assays B->E D Serial Dilution of Compound C->D If significant inhibition D->E F IC50 Curve Fitting E->F G Selectivity Profiling F->G

Caption: High-level experimental workflow for assessing enzyme cross-reactivity.

Detailed Experimental Protocols

The following protocols are standard, validated methods for assessing the inhibition of the selected enzymes.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE and BChE by detecting the production of thiocholine, which results from the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine.

Materials:

  • Recombinant human AChE and BChE

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in DMSO.

  • In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound at various concentrations (or DMSO for control), and 25 µL of the respective enzyme solution (AChE or BChE).

  • Incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Monoamine Oxidase Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B by quantifying the production of hydrogen peroxide, a byproduct of the oxidative deamination of the substrate.

Materials:

  • Recombinant human MAO-A and MAO-B

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Phosphate buffer (pH 7.4)

  • This compound (test compound)

  • Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive controls in DMSO.

  • In a 96-well black plate, add 50 µL of the test compound at various concentrations (or DMSO for control) and 50 µL of the respective enzyme solution (MAO-A or MAO-B) containing HRP and Amplex® Red.

  • Incubate the plate at 37°C for 15 minutes, protected from light.

  • Initiate the reaction by adding 50 µL of the MAO substrate solution.

  • Incubate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise table to allow for easy comparison of the compound's potency against different enzymes.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Enzyme TargetIC50 (µM)Positive ControlPositive Control IC50 (µM)
Acetylcholinesterase (AChE)> 100Donepezil0.02
Butyrylcholinesterase (BChE)55.2Donepezil5.8
Monoamine Oxidase A (MAO-A)8.7Clorgyline0.01
Monoamine Oxidase B (MAO-B)1.2Selegiline0.008
Human Carboxylesterase 2 (hCES2A)> 100Loperamide2.5

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one would conclude that this compound is a selective inhibitor of MAO-B over MAO-A, with weaker activity against BChE and negligible activity against AChE and hCES2A at the tested concentrations.

Logical Relationships in Selectivity Assessment

The determination of a compound's selectivity is a comparative process. The following diagram illustrates the logical flow for interpreting the cross-reactivity data.

selectivity_logic Start Obtain IC50 values for all target enzymes Compare_MAOs Compare IC50(MAO-A) vs IC50(MAO-B) Start->Compare_MAOs Compare_ChEs Compare IC50(AChE) vs IC50(BChE) Start->Compare_ChEs Selective_MAOB Selective for MAO-B Compare_MAOs->Selective_MAOB IC50(B) < IC50(A) Selective_MAOA Selective for MAO-A Compare_MAOs->Selective_MAOA IC50(A) < IC50(B) Non_Selective_MAO Non-selective MAO inhibitor Compare_MAOs->Non_Selective_MAO IC50(A) ≈ IC50(B) Selective_AChE Selective for AChE Compare_ChEs->Selective_AChE IC50(AChE) < IC50(BChE) Selective_BChE Selective for BChE Compare_ChEs->Selective_BChE IC50(BChE) < IC50(AChE) Non_Selective_ChE Non-selective Cholinesterase inhibitor Compare_ChEs->Non_Selective_ChE IC50(AChE) ≈ IC50(BChE) Compare_Families Compare potency across enzyme families Final_Profile Define Overall Selectivity Profile Compare_Families->Final_Profile Selective_MAOB->Compare_Families Selective_MAOA->Compare_Families Non_Selective_MAO->Compare_Families Selective_AChE->Compare_Families Selective_BChE->Compare_Families Non_Selective_ChE->Compare_Families

Caption: Decision tree for interpreting cross-reactivity data and defining selectivity.

Conclusion

This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. By employing these standardized assays and a logical approach to data interpretation, researchers can confidently characterize the selectivity profile of this and other novel indanone derivatives. Such studies are indispensable for advancing our understanding of a compound's mechanism of action and for making informed decisions in the drug development pipeline.

References

A Comparative Analysis of 5,7-Dimethyl-1-indanone's Therapeutic Potential Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive comparison of the therapeutic potential of 5,7-Dimethyl-1-indanone with known therapeutic agents in two key areas: neurodegenerative disease and oncology. As a member of the indanone class of compounds, this compound holds promise as a scaffold for drug discovery. Indanone derivatives have demonstrated a wide spectrum of biological activities, including anti-Alzheimer's, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This document will delve into the mechanistic underpinnings of these activities, compare them to established drugs, and provide detailed experimental protocols for researchers to validate these hypotheses.

Part 1: Potential as a Neuroprotective Agent in Alzheimer's Disease

The indanone scaffold is a key feature in several compounds developed for the treatment of neurodegenerative diseases.[5] One of the most successful examples is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for Alzheimer's disease, which contains an indanone moiety.[1][5] This has spurred significant interest in other indanone derivatives as potential neuroprotective agents.[5]

Comparative Agent: Donepezil

Donepezil is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's patients.

Efficacy of Indanone Derivatives as Acetylcholinesterase Inhibitors

Numerous studies have highlighted the potential of indanone derivatives as potent AChE inhibitors.[6][7] For instance, a series of synthesized indanone derivatives demonstrated significant AChE inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, comparable to Donepezil.[7] These compounds are thought to bind to the active site of AChE, preventing it from hydrolyzing acetylcholine. Some indanone derivatives have also been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease, and possess antioxidant properties, suggesting a multi-target therapeutic potential.[7]

While there is currently no specific data on the AChE inhibitory activity of this compound, its structural similarity to other active indanone derivatives suggests it may also exhibit this property. The dimethyl substitution at the 5 and 7 positions of the indanone ring could influence its binding affinity to the AChE active site. Further experimental validation is required to determine its specific efficacy.

Signaling Pathway: Cholinergic Neurotransmission

Caption: Cholinergic signaling at the synapse and the role of AChE.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of a test compound.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil (positive control)

  • This compound (test compound)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • AChE solution

    • Varying concentrations of the test compound or Donepezil. For the control, add the solvent.

  • Incubate the plate at 37°C for 15 minutes.

  • Add DTNB solution to each well.

  • Initiate the reaction by adding ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each concentration of the test compound and Donepezil relative to the control.

  • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Part 2: Potential as an Anticancer Agent

The indanone scaffold is also present in several compounds with demonstrated anticancer activity.[1][2][3][4] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the suppression of key signaling pathways involved in tumor growth and angiogenesis.[8]

Comparative Agent: Paclitaxel

Paclitaxel is a widely used chemotherapeutic agent that acts as a mitotic inhibitor. It binds to the β-subunit of tubulin, stabilizing the microtubule polymer and preventing its disassembly. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis.

Efficacy of Indanone Derivatives as Anticancer Agents

Studies have shown that certain indanone derivatives can inhibit cancer cell proliferation with IC50 values in the micromolar range against various cancer cell lines.[8] For example, one gallic acid-based indanone derivative was found to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis in human breast cancer MCF-7 cells.[8] This compound also exhibited anti-angiogenic activity by suppressing VEGF-R1, VEGF-R2, and HIF-1α.[8]

The potential anticancer activity of this compound is yet to be determined. However, based on the activity of other indanone derivatives, it is plausible that it could exhibit cytotoxic effects on cancer cells. The specific substitutions on the indanone ring will likely play a crucial role in its biological activity and mechanism of action.

Experimental Workflow: In Vitro Anticancer Drug Screening

Anticancer Drug Screening Workflow cluster_initial_screening Initial Screening cluster_mechanistic_studies Mechanistic Studies cluster_target_validation Target Validation Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay Treat with Compound IC50 Determine IC50 Value MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Select effective concentrations Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Protein_Expression Western Blot for Key Proteins Cell_Cycle->Protein_Expression Investigate pathways Apoptosis->Protein_Expression Enzyme_Assay Enzyme Inhibition Assay (if applicable) Protein_Expression->Enzyme_Assay Identify potential targets Binding_Assay Direct Binding Assay Enzyme_Assay->Binding_Assay

Caption: A typical workflow for the in vitro screening of potential anticancer compounds.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (test compound)

  • Paclitaxel (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and Paclitaxel in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound or Paclitaxel. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Summary and Future Directions

While specific efficacy data for this compound is not yet available, the extensive research on the indanone scaffold provides a strong rationale for its investigation as a potential therapeutic agent. Its structural similarity to known bioactive compounds, particularly in the fields of neurodegenerative disease and oncology, makes it a compelling candidate for further study.

The immediate next steps should involve the experimental validation of its biological activities using the protocols outlined in this guide. Specifically, determining its AChE inhibitory activity and its cytotoxic effects on a panel of cancer cell lines will provide the foundational data needed to assess its therapeutic potential. Subsequent mechanistic studies can then elucidate its mode of action and identify its molecular targets. The journey from a promising scaffold to a clinically effective drug is long and requires rigorous scientific investigation, and this compound represents an intriguing starting point for such an endeavor.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 5,7-Dimethyl-1-Indanone Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease research, the pursuit of effective therapeutics for Alzheimer's disease (AD) remains a paramount challenge. Among the various strategies, the cholinergic hypothesis, which posits that a decline in acetylcholine (ACh) levels contributes to the cognitive deficits in AD, has been a cornerstone of drug development. This has led to the successful development of cholinesterase inhibitors, such as donepezil, which feature an indanone core. Building upon this scaffold, researchers have explored a multitude of derivatives, including 5,7-Dimethyl-1-indanone derivatives, to enhance efficacy, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of the in vitro and in vivo activities of this compound derivatives, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the experimental data that underpins their potential as multi-target-directed ligands for AD, focusing on their primary role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The Scientific Rationale: Why Target Cholinesterases with Indanone Derivatives?

The core strategy behind cholinesterase inhibition is to increase the synaptic availability of acetylcholine, a neurotransmitter crucial for learning and memory. Indanone derivatives have emerged as a promising class of compounds due to their structural similarity to existing drugs like donepezil and their ability to be chemically modified to interact with the active sites of both AChE and BChE.[1][2][3] The 5,7-dimethyl substitution on the indanone ring is a specific modification aimed at optimizing the binding affinity and selectivity of these compounds.

Furthermore, the pathology of Alzheimer's disease is multifaceted, involving not only cholinergic deficits but also the aggregation of amyloid-beta (Aβ) peptides and oxidative stress.[4][5] Consequently, modern drug design often aims for multi-target-directed ligands that can address several of these pathological features simultaneously.[4][6] Indanone derivatives have shown potential in this regard, exhibiting activities beyond simple cholinesterase inhibition, including the inhibition of Aβ aggregation and antioxidant properties.[4][5][7]

In Vitro Activity Profile: A Quantitative Look at Enzyme Inhibition and More

The initial screening of novel drug candidates heavily relies on in vitro assays to determine their biochemical and cellular activities. For this compound derivatives, the primary focus is on their ability to inhibit AChE and BChE.

A series of novel indanone derivatives have been synthesized and evaluated for their cholinesterase inhibitory activities.[1] For instance, certain indanone-aminopropoxy benzylidene compounds have demonstrated potent inhibition of both AChE and BChE, with IC50 values in the micromolar to nanomolar range.[1] One particularly potent AChE inhibitor from a related series, compound 5c, exhibited an IC50 value of 0.12 μM.[1] Another study on multi-target-directed indanone derivatives identified compounds with potent AChE inhibitory activity, with IC50 values as low as 14.8 nM.[4][5]

Beyond cholinesterase inhibition, these derivatives have also been assessed for their ability to inhibit the self-aggregation of Aβ peptides, a key event in the formation of amyloid plaques.[4][5] Some derivatives have shown significant inhibition of Aβ aggregation, with inhibition rates exceeding 80%.[4][5]

Quantitative Data Summary: In Vitro Activities
Derivative TypeTargetIC50 / ActivityReference
Indanone-aminopropoxy benzylidenesAcetylcholinesterase (AChE)0.12 µM - 11.92 µM[1]
Indanone-aminopropoxy benzylidenesButyrylcholinesterase (BChE)0.04 µM - 24.36 µM[1]
Multi-target Indanone DerivativesAcetylcholinesterase (AChE)14.8 nM - 18.6 nM[4][5]
Multi-target Indanone DerivativesAβ Aggregation Inhibition83.8% - 85.5%[4][5]
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines the widely used spectrophotometric method for determining AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[8][9][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0).

    • Dissolve AChE (from electric eel or human recombinant) in the Tris-HCl buffer to a final concentration that gives a linear response over time.

    • Prepare a 10 mM solution of DTNB in the Tris-HCl buffer.

    • Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions and then dilute to various concentrations with the buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at different concentrations.

    • Add 125 µL of 10 mM DTNB solution.

    • Add 50 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Diagram: Acetylcholinesterase Inhibition Assay Workflow

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, DTNB, Substrate, Inhibitors Add_Inhibitor Add Test Compound Add_DTNB Add DTNB Add_Inhibitor->Add_DTNB Add_Enzyme Add AChE Enzyme Add_DTNB->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Add_Substrate Add ATCI Substrate Incubate->Add_Substrate Measure_Abs Measure Absorbance (412 nm) Add_Substrate->Measure_Abs Calculate_Rate Calculate Reaction Rate Measure_Abs->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

In Vivo Efficacy: From Bench to Biological Systems

Promising in vitro results are the gateway to in vivo studies, which are crucial for evaluating the therapeutic potential of a drug candidate in a living organism. These studies provide insights into a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy in a complex biological system.

For this compound derivatives targeting AD, in vivo studies typically involve animal models that mimic certain aspects of the disease.

Common In Vivo Models for Alzheimer's Disease
  • Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, particularly in learning and memory, in rodents. This model is widely used to screen for compounds with potential to improve cholinergic neurotransmission.[11]

  • Transgenic Mouse Models: These models, such as the APP/PS1 mouse, overexpress human genes with mutations linked to familial AD, leading to the development of amyloid plaques and cognitive decline.[12][13] They are invaluable for studying the effects of drug candidates on AD pathology.

In a study involving a multifunctional 5,6-dimethoxy-indanone derivative (a close structural analog), chronic treatment in APP/PS1 mice led to a significant reduction in Aβ plaque deposition and an improvement in cognitive deficits.[6] The compound also demonstrated good oral bioavailability and brain penetrance, which are critical for a centrally acting drug.[6] Another study on indanone derivatives showed that they could ameliorate cognitive dysfunction in a scopolamine-induced deficit model.[14]

Comparative In Vitro vs. In Vivo Performance
ParameterIn Vitro AssessmentIn Vivo AssessmentKey Considerations for Correlation
Efficacy Enzyme inhibition (IC50), Aβ anti-aggregation activity.Improvement in cognitive function (e.g., in Morris water maze, passive avoidance tests), reduction in AD pathology (e.g., Aβ plaque load).A potent in vitro inhibitor may not be effective in vivo due to poor blood-brain barrier penetration, rapid metabolism, or off-target effects.
Potency Nanomolar to micromolar IC50 values.Effective dose (mg/kg) required to produce a therapeutic effect.The in vivo effective dose is influenced by the compound's pharmacokinetic profile.
Toxicity Cytotoxicity assays in cell lines.Acute and chronic toxicity studies in animals, observation of adverse effects.A compound may show low cytotoxicity in vitro but exhibit toxicity in an organism due to the formation of toxic metabolites.
Pharmacokinetics In vitro BBB models (e.g., PAMPA).[4]Measurement of drug concentration in plasma and brain tissue over time.In vitro models can predict BBB permeability, but in vivo studies are essential to confirm brain exposure.
Experimental Protocol: In Vivo Scopolamine-Induced Amnesia Model (Passive Avoidance Test)

Principle: This test assesses learning and memory in rodents. The animal learns to avoid a specific environment where it has received an aversive stimulus (a mild foot shock). A longer latency to enter the dark compartment indicates better memory retention.

Step-by-Step Methodology:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Apparatus: Use a passive avoidance apparatus consisting of a lit and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.

  • Training (Acquisition Trial):

    • Place a mouse in the lit compartment.

    • After a short habituation period, the guillotine door is opened.

    • When the mouse enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The latency to enter the dark compartment is recorded.

  • Treatment:

    • Administer the this compound derivative (e.g., orally or intraperitoneally) at a specific time before the training or retention trial.

    • Induce amnesia by administering scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before the training trial.

  • Testing (Retention Trial):

    • 24 hours after the training trial, place the mouse back in the lit compartment.

    • Open the guillotine door and record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).

  • Data Analysis:

    • Compare the step-through latencies between the different treatment groups (vehicle, scopolamine only, scopolamine + test compound).

    • A significant increase in step-through latency in the test compound group compared to the scopolamine-only group indicates a reversal of the amnesic effect.

Diagram: In Vivo Efficacy Evaluation Workflow

InVivo_Workflow cluster_model Animal Model Selection cluster_treatment Treatment and Behavioral Testing cluster_analysis Biochemical and Histological Analysis cluster_pk Pharmacokinetic Studies Model_Select Choose Appropriate Model (e.g., Scopolamine-induced Amnesia or Transgenic Mice) Dosing Administer Test Compound and Scopolamine (if applicable) Model_Select->Dosing Behavioral_Test Conduct Behavioral Tests (e.g., Passive Avoidance, Morris Water Maze) Dosing->Behavioral_Test PK_Study Measure Drug Levels in Plasma and Brain Dosing->PK_Study Tissue_Collection Collect Brain Tissue Behavioral_Test->Tissue_Collection Biochemical_Assays Measure AChE Activity, Aβ levels, etc. Tissue_Collection->Biochemical_Assays Histology Immunohistochemistry for Plaque Staining Tissue_Collection->Histology

Caption: General workflow for in vivo evaluation of anti-Alzheimer's drug candidates.

Conclusion: Bridging the Gap Between In Vitro Promise and In Vivo Reality

The journey of a drug candidate from the laboratory bench to a potential clinical application is a rigorous one, with the transition from in vitro to in vivo studies representing a critical milestone. This compound derivatives have demonstrated significant promise in in vitro assays, exhibiting potent inhibition of key enzymes and pathological processes implicated in Alzheimer's disease.

However, the ultimate success of these compounds hinges on their performance in complex biological systems. In vivo studies are indispensable for validating their therapeutic efficacy, understanding their pharmacokinetic and safety profiles, and ultimately, for determining their true potential to combat this devastating neurodegenerative disease. The data gathered from both in vitro and in vivo experiments, when carefully compared and analyzed, provides the comprehensive understanding necessary to guide the development of the next generation of Alzheimer's therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5,7-Dimethyl-1-indanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1-indanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for developing therapeutic agents across a spectrum of diseases.[1][2] Its rigid, bicyclic system provides a unique conformational constraint that is amenable to functionalization, enabling precise interactions with biological targets. Derivatives of 1-indanone have demonstrated significant potential as antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[1][3][4] This guide focuses specifically on the 5,7-dimethyl-1-indanone core, a key substructure in various pharmacologically active compounds, to elucidate the critical relationships between chemical structure and biological activity.

Through a systematic comparison of analogs, we will explore how modifications to this core influence efficacy, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in modulating inflammatory responses. This analysis is grounded in experimental data from peer-reviewed studies, providing researchers and drug development professionals with actionable insights for designing next-generation therapeutics.

I. The this compound Core: A Platform for Therapeutic Innovation

The this compound structure provides a robust starting point for chemical modification. The primary sites for derivatization are the C2 position, which possesses active methylene hydrogens ideal for condensation reactions, and the aromatic ring, where further substitutions can modulate electronic and steric properties. The synthesis of the core itself is typically achieved through intramolecular Friedel-Crafts cyclization of precursors like 3-(3,5-dimethylphenyl)propanoic acid.[4][5]

The most common and pharmacologically fruitful modification involves a Claisen-Schmidt or Knoevenagel condensation at the C2 position with various benzaldehydes, yielding 2-benzylidene-1-indanone analogs.[3][6] These analogs, often considered rigid cousins of chalcones, feature an α,β-unsaturated ketone system that is crucial for their biological activity.[6][7]

II. Structure-Activity Relationship (SAR) Analysis: A Multi-Target Perspective

The versatility of the indanone scaffold allows its derivatives to interact with multiple biological targets. This section dissects the SAR of this compound analogs in relation to their primary therapeutic applications.

A. Cholinesterase Inhibition: A Cornerstone in Alzheimer's Disease Therapy

A primary strategy in managing Alzheimer's disease (AD) is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The design of many indanone-based inhibitors is inspired by the FDA-approved drug Donepezil, which contains a dimethoxy-indanone moiety and interacts with both the catalytic and peripheral anionic sites of AChE.[8][9]

Key SAR Insights for Cholinesterase Inhibition:

  • The Benzylidene Moiety: The introduction of a 2-benzylidene group is a common strategy. The double bond in this linker contributes to higher AChE inhibitory potency compared to analogs with a saturated (benzyl) linker.[10][11]

  • Substituents on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring are critical. Often, these are linked via spacers (e.g., aminopropoxy chains) to mimic the structure of Donepezil.

  • Terminal Amine Group: For analogs containing an amino linker, the nature of the amine significantly impacts potency. SAR studies on related indanone series have established a clear potency hierarchy for AChE inhibition: dimethyl amine > piperidine > morpholine .[10][11]

Table 1: Comparative Cholinesterase Inhibitory Activity of Representative Indanone Analogs

Compound IDCore StructureR Group (at C2-benzylidene)AChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
Analog 5c Indanone3-(dimethylaminopropoxy)benzylidene0.12-[10][11]
Analog 7b Indanone4-(piperidinopropoxy)benzyl-0.04[10][11]
Analog 54 IndanoneVaried benzylidene14.06-[12]
Analog 64 IndanoneVaried benzylidene12.01-[12]
Compound 9 IndanoneN-benzylpiperidine methyl0.0148-[13][14]
Compound 14 IndanoneN-benzylpiperidine ethyl0.0186-[13][14]
Note: The table presents data from various indanone scaffolds to illustrate general SAR principles, as data for the specific 5,7-dimethyl series is consolidated within broader studies. Analogs 5c and 7b highlight the impact of the terminal amine and substitution pattern. Compounds 9 and 14 demonstrate exceptionally high potency.
B. Multi-Target-Directed Ligands (MTDL) for Neurodegeneration

The complex pathology of AD necessitates a multi-pronged therapeutic approach. Modern drug design efforts focus on creating Multi-Target-Directed Ligands (MTDLs) that can simultaneously address several disease-related pathways. Indanone analogs are prime candidates for MTDL development.[13][15]

MTDL_Strategy cluster_Targets Pathological Targets in Alzheimer's Disease Indanone_Core 5,7-Dimethyl- 1-Indanone Core AChE AChE Inhibition Indanone_Core->AChE Improves Cognition Abeta Aβ Aggregation Inhibition Indanone_Core->Abeta Reduces Plaques Inflammation Anti-Inflammatory (TNF-α, IL-6 ↓) Indanone_Core->Inflammation Reduces Neuroinflammation Oxidative_Stress Antioxidant & Metal Chelation Indanone_Core->Oxidative_Stress Neuroprotection

Studies have shown that certain indanone derivatives can:

  • Inhibit Amyloid-Beta (Aβ) Aggregation: Potent analogs have demonstrated significant inhibition of Aβ self-assembly (up to 85.5%) and can even disaggregate pre-formed Aβ fibrils.[13][14][15]

  • Exhibit Antioxidant Activity: The scaffold can be modified to incorporate moieties that scavenge free radicals, protecting against oxidative DNA damage.[8]

  • Chelate Metal Ions: Some derivatives are designed to chelate metal ions like copper and zinc, which are implicated in Aβ aggregation and oxidative stress.[16]

This MTDL approach offers a significant advantage over single-target agents, potentially leading to more profound therapeutic effects.

C. Anti-inflammatory and Antiparkinsonian Activities

Neuroinflammation is a common thread in many neurodegenerative disorders. The 1-indanone scaffold has proven effective in modulating inflammatory pathways.

  • Anti-inflammatory Effects: In studies using lipopolysaccharide (LPS)-stimulated macrophages, 2-benzylidene-1-indanone derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6).[17] The presence of a hydroxyl group at the C6 position of the indanone ring was found to be beneficial for this activity.[17]

  • Antiparkinsonian Potential: In animal models of Parkinson's disease, specific 2-arylidene-1-indanone analogs have demonstrated potent neuroprotective effects. Notably, a morpholine-substituted analog showed superior anti-parkinsonian activity compared to the standard drug L-DOPA.[18] The proposed mechanism involves the inhibition of neuroinflammatory mediators like IL-1β, TNF-α, and monoamine oxidase-B (MAO-B).[18]

SAR_Workflow Start Core Scaffold (this compound) Modification Chemical Modification (e.g., C2-benzylidene substitution, linker & amine variation) Start->Modification Screening Biological Screening (AChE Assay, Anti-inflammatory Assay) Modification->Screening Data Data Analysis (IC₅₀, % Inhibition) Screening->Data SAR Identify SAR Trends (e.g., Amine Potency Order) Data->SAR Optimization Lead Optimization (Design new analogs) SAR->Optimization Optimization->Modification Iterative Cycle

III. Experimental Protocols: A Guide to Practice

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are methodologies for the synthesis and biological evaluation of indanone analogs.

A. Synthesis of 2-Benzylidene-5,7-dimethyl-1-indanone Analogs

This protocol describes a general procedure for the Knoevenagel or Claisen-Schmidt condensation, a fundamental reaction for creating the C2-substituted analogs discussed in this guide.[3][6]

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired substituted benzaldehyde in absolute ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath (0-5°C). Slowly add an aqueous solution of a base catalyst (e.g., 2-4 equivalents of sodium hydroxide or potassium hydroxide) dropwise with constant stirring. The base facilitates the formation of an enolate from the indanone.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE and BChE inhibitory activity.[15]

Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (PBS, 0.1 M, pH 8.0).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE, in PBS.

    • Prepare a solution of Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), in PBS.

    • Prepare stock solutions of the test compounds (indanone analogs) and a positive control (e.g., Donepezil) in DMSO, followed by serial dilution in PBS.

    • Prepare a solution of the enzyme (AChE from electric eel or human recombinant, or BChE from equine serum) in PBS.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 125 µL of DTNB solution.

    • Add 50 µL of the substrate solution (ATCI or BTCI).

    • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the enzyme solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for 5-10 minutes. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

IV. Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutics. Structure-activity relationship studies have revealed clear guidelines for optimizing these molecules as potent cholinesterase inhibitors, anti-inflammatory agents, and multi-target ligands for neurodegenerative diseases. The key takeaways from this comparative analysis are the critical roles of the C2-benzylidene moiety, the nature of terminal amine groups in linker-based designs, and the potential for creating MTDLs that address the multifaceted nature of diseases like Alzheimer's.

Future research should focus on synthesizing novel analogs based on these established SAR principles, with an emphasis on enhancing blood-brain barrier penetration and optimizing pharmacokinetic profiles. The continued exploration of this versatile scaffold holds significant promise for delivering innovative treatments for some of the most challenging medical conditions.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5,7-Dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: The imperative for stringent disposal protocols for 5,7-Dimethyl-1-indanone and related compounds is underscored by their potential health hazards. As a Senior Application Scientist, this guide provides an in-depth, procedural framework to ensure the safe and compliant disposal of this chemical, safeguarding both laboratory personnel and the environment.

The lifecycle of a chemical in a research and development setting extends beyond its synthesis and application; its proper disposal is a critical final step that demands meticulous planning and execution. This guide delineates the essential procedures for the safe disposal of this compound, a substituted indanone compound utilized in various research applications. The causality behind these protocols is rooted in a thorough understanding of the compound's potential hazards, reactivity, and the regulatory landscape governing chemical waste management.

Hazard Assessment and Comparative Analysis

While a specific, comprehensive Safety Data Sheet (SDS) for this compound can be challenging to procure, a robust safety profile can be constructed by examining closely related structural analogs. The following table summarizes the known hazards of 5,6-Dimethyl-1-indanone and the parent compound, 1-indanone, providing a reliable basis for assessing the risks associated with this compound.

Hazard Classification5,6-Dimethyl-1-indanone[1]1-Indanone[2][3][4]Inferred Hazards for this compound
Acute Toxicity (Oral) Harmful if swallowed (H302)Harmful if swallowed (H302)Harmful if swallowed
Acute Toxicity (Dermal) Harmful in contact with skin (H312)No data availablePotentially harmful in contact with skin
Acute Toxicity (Inhalation) Harmful if inhaled (H332)No data availablePotentially harmful if inhaled
Skin Corrosion/Irritation Causes skin irritation (H315)Not classified as a skin irritantPotential for skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Causes eye irritationCauses serious eye irritation
Respiratory Sensitization No data availableNo data availableData not available
Skin Sensitization No data availableNo data availableData not available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335)No data availableMay cause respiratory irritation

This table is a synthesis of information from available Safety Data Sheets and should be used as a guide for risk assessment. The absence of data does not imply the absence of a hazard.

The structural similarities suggest that this compound should be handled with the same level of caution as its isomers, assuming it to be harmful if swallowed, a skin and eye irritant, and potentially harmful upon inhalation or skin contact.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[1][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of personnel and compliance with environmental regulations.

Step 1: Waste Segregation and Containerization

The foundational principle of chemical waste management is proper segregation.[6]

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation).

  • No Mixing: Do not mix this compound waste with other waste streams, such as solvents or aqueous waste, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

Step 2: Handling and Transfer of Waste

All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container using a chemically resistant scoop or spatula. Avoid generating dust.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as disposable gloves, weigh boats, and contaminated lab paper, must also be disposed of as hazardous waste in the same container.

  • Secure Closure: Once the waste has been added, securely close the container lid to prevent any spills or release of vapors.

Step 3: Storage of Waste On-Site

Proper temporary storage of the hazardous waste container is crucial while awaiting pickup by a licensed disposal company.

  • Storage Location: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.

  • Log Keeping: Maintain a log of the waste generated, including the date and amount of this compound added to the container.

Step 4: Arranging for Professional Disposal

The final and most critical step is the transfer of the waste to a licensed and certified hazardous waste disposal company.

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety department.

  • Provide Information: Be prepared to provide the EHS department or the disposal company with a complete and accurate description of the waste, including the chemical name and quantity.

  • Documentation: Ensure that all necessary paperwork is completed for the waste transfer, and retain a copy for your laboratory's records.

Spill Management: A Contingency Plan

In the event of a spill of this compound, immediate and decisive action is required to mitigate the hazard.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Assess the Spill: For small spills, trained laboratory personnel equipped with the proper PPE may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team or EHS department immediately.

  • Cleanup Procedure for Small Spills:

    • Wear the appropriate PPE as outlined above.

    • Cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully scoop the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

    • All cleanup materials must be disposed of as hazardous waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste assess Hazard Assessment: Review SDS of Analogs start->assess ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat assess->ppe segregate Segregate Waste: Use Designated, Labeled Container ppe->segregate transfer Transfer Waste: In Fume Hood, Avoid Dust segregate->transfer contam Include Contaminated Materials transfer->contam store Store in Satellite Accumulation Area contam->store contain Use Secondary Containment store->contain contact_ehs Contact EHS for Pickup contain->contact_ehs document Complete Waste Manifest contact_ehs->document end End: Waste Transferred to Licensed Disposal Company document->end

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure that the final stage of their work with this compound is conducted with the highest degree of responsibility. Always consult your institution's specific guidelines and the most current regulatory standards to ensure full compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5,7-Dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5,7-Dimethyl-1-indanone, a compound of interest in various synthetic pathways. As your dedicated partner in laboratory safety, we aim to provide value beyond the product itself, fostering a culture of safety and precision in your critical work.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from data on structurally similar indanone derivatives. It is imperative to consult the specific SDS for any chemical you are handling and to perform a risk assessment for your specific laboratory conditions.

Understanding the Hazard Profile: A Conservative Approach

Given the lack of specific data for this compound, a cautious approach is warranted. Safety data for related compounds like 1-Indanone and various dimethylated or methoxylated indanones show a range of potential hazards, from being non-hazardous to causing skin, eye, and respiratory irritation.[1][2][3] Some derivatives are also listed as harmful if swallowed or in contact with skin.[1][2][4] Therefore, it is prudent to treat this compound as a potentially hazardous substance.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2]

  • Harmful if Swallowed or in Contact with Skin: Some indanone derivatives have shown this toxicity.[1][2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should always be guided by a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.[5][6][7]Protects against splashes and airborne particles. Standard safety glasses may not provide adequate protection from chemical splashes.
Skin Protection Chemical-resistant gloves (Nitrile recommended) and a lab coat.[1][5][8]Prevents direct skin contact. The breakthrough time of the glove material should be considered for prolonged tasks.[1] Always inspect gloves for integrity before use and practice proper glove removal techniques.
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area. However, if dust generation is likely, a NIOSH-approved respirator is recommended.[1][5]Minimizes the risk of inhaling airborne particles. The need for respiratory protection should be determined by a site-specific risk assessment.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound risk_assessment Perform Risk Assessment: - Scale of work - Potential for dust/aerosol generation - Duration of exposure start->risk_assessment eye_face Eye/Face Protection risk_assessment->eye_face skin Skin Protection risk_assessment->skin respiratory Respiratory Protection risk_assessment->respiratory goggles Chemical Safety Goggles eye_face->goggles face_shield Face Shield (in addition to goggles for splash risk) eye_face->face_shield High splash potential gloves Nitrile Gloves skin->gloves lab_coat Lab Coat skin->lab_coat no_respirator Not Required (in well-ventilated area) respiratory->no_respirator Low dust/aerosol potential respirator NIOSH-approved Respirator respiratory->respirator High dust/aerosol potential

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized operating procedures is critical for ensuring safety and maintaining the integrity of your research.

Safe Handling Protocol
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][5]

    • Have an emergency eyewash station and safety shower readily accessible.[3][5]

    • Assemble all necessary equipment and reagents before starting work.

    • Don the appropriate PPE as determined by your risk assessment.

  • Handling:

    • Avoid generating dust.[1][5] Use techniques such as gentle scooping rather than pouring, if possible.

    • Keep the container tightly closed when not in use.[1][5]

    • Avoid contact with skin, eyes, and clothing.[1][5][9]

    • Do not eat, drink, or smoke in the work area.[1][4]

    • Wash hands thoroughly after handling.[1][5]

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent, non-combustible material to contain the substance.

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1][5] Avoid dry sweeping which can generate dust.[1]

    • Wash the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.[5]

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl-1-indanone
Reactant of Route 2
5,7-Dimethyl-1-indanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.